2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
説明
特性
分子式 |
C28H42N7O19P3S |
|---|---|
分子量 |
905.7 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5,6-dihydroxycyclohexa-1,3-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(37)30-8-9-58-27(42)14-4-3-5-15(36)19(14)38)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-18-23(29)32-12-33-24(18)35/h3-5,12-13,15-16,19-22,26,36,38-40H,6-11H2,1-2H3,(H,30,37)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t15?,16-,19?,20-,21-,22+,26-/m1/s1 |
InChIキー |
FZYRZXMIVBMRTC-JKRHTJORSA-N |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC(C4O)O)O |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC(C4O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of the 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA biosynthesis pathway, a critical component of enterobactin (B1671361) synthesis in many gram-negative bacteria, including Escherichia coli. This pathway is a key player in bacterial iron acquisition and represents a promising target for the development of novel antimicrobial agents. This document details the core enzymatic steps, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.
Core Biosynthetic Pathway
The biosynthesis of this compound is the initial stage of the enterobactin biosynthesis pathway, which converts the primary metabolite chorismate into the potent iron-chelating molecule enterobactin. This process is orchestrated by a series of enzymes encoded by the ent gene cluster. The key enzymes involved in the formation of the 2,3-dihydroxybenzoyl moiety are EntC, EntB, and EntA.[1][2][3]
The pathway begins with the conversion of chorismate to isochorismate, catalyzed by the enzyme isochorismate synthase (EntC).[4] Subsequently, isochorismate is converted to 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) and pyruvate (B1213749) by the isochorismatase domain of the bifunctional enzyme EntB.[2] The final step in the formation of the catechol precursor is the NAD+-dependent oxidation of 2,3-diDHB to 2,3-dihydroxybenzoate (2,3-DHB), a reaction catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA).[1][5] The 2,3-DHB is then activated by EntE to 2,3-dihydroxybenzoyl-AMP, which is subsequently transferred to the aryl carrier protein (ArCP) domain of EntB. While the topic specifies this compound, the established pathway involves the activation of 2,3-dihydroxybenzoate and its subsequent attachment to a serine backbone, rather than direct CoA ligation at this early stage.
Signaling and Regulation
The expression of the ent genes is tightly regulated by the intracellular iron concentration through the ferric uptake regulator (Fur) protein.[3] In iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor by binding to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent operons, thereby blocking transcription.[3] When iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change that prevents its binding to DNA and allows for the transcription of the ent genes, leading to the biosynthesis of enterobactin.
Quantitative Data
A summary of the kinetic parameters for the key enzymes in the 2,3-dihydroxybenzoate biosynthesis pathway is presented below.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism | Reference(s) |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | 300 | 5550 | - | E. coli | [1] |
| methyl 2,3-dihydro-2,3-dihydroxybenzoate | 260 | - | - | E. coli | [1] | |
| EntB (Isochorismatase domain) | Isochorismate | 14.7 | - | - | E. coli | [2] |
| EntC (Isochorismate synthase) | Chorismate | 14 | 173 | - | E. coli | [4] |
| Isochorismate | 5 | 108 | - | E. coli | [4] | |
| EntE (2,3-dihydroxybenzoate-AMP ligase) | 2,3-dihydroxybenzoate (DHB) | 2.5 ± 0.3 | 168 ± 6 | - | E. coli | [6] |
| ATP | 430 ± 30 | 168 ± 6 | - | E. coli | [6] | |
| holo-EntB-ArCP | 2.9 ± 0.6 | 168 ± 6 | - | E. coli | [6] | |
| EntF (Enterobactin synthetase) | L-serine | 260,000 | 760 | - | E. coli | [7] |
| ATP | 750 | - | - | E. coli | [8] | |
| O-acetyl-L-serine | 5,000 | - | - | E. coli | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the 2,3-dihydroxybenzoate biosynthesis pathway.
Overexpression and Purification of His-tagged Ent Proteins (EntA, EntB, EntC)
This protocol describes a general method for the overexpression and purification of N-terminally His-tagged enterobactin biosynthesis enzymes from E. coli.[3][9]
1. Transformation:
-
Transform the expression plasmid containing the His-tagged ent gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the fractions and analyze by SDS-PAGE for the presence of the purified protein.
5. Dialysis:
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.
Enzyme Activity Assays
1. EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase) Activity Assay: [2]
-
The activity of EntA is determined by monitoring the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) to 2,3-dihydroxybenzoate (2,3-DHB).
-
The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 8.0), 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂, 0.35 mM NADH, 1.5 units/mL lactate (B86563) dehydrogenase (LDH), and the purified EntA enzyme.[2]
-
The reaction is initiated by the addition of 2,3-diDHB.
-
The consumption of NADH is monitored by the decrease in absorbance at 340 nm.
2. EntB (Isochorismatase) Activity Assay: [2][10]
-
EntB activity is measured by monitoring the conversion of isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. A coupled assay with lactate dehydrogenase (LDH) is used to monitor pyruvate formation.
-
The reaction mixture (1 mL) contains 50 mM HEPES buffer (pH 8.0), 150 mM NaCl, 1 mM TCEP, 0.35 mM NADH, 1.5 units/mL LDH, and the purified EntB enzyme.[2]
-
The reaction is initiated by the addition of isochorismate.
-
The consumption of NADH, which is coupled to the reduction of pyruvate to lactate by LDH, is monitored by the decrease in absorbance at 340 nm.
3. EntC (Isochorismate Synthase) Activity Assay: [11][12]
-
The activity of EntC is measured by monitoring the conversion of chorismate to isochorismate.
-
A coupled assay with a bacterial isochorismate-pyruvate lyase (PchB) can be used, which converts the isochorismate product to salicylate (B1505791), a fluorescent compound.[12]
-
The reaction mixture contains 100 mM Tris-HCl (pH 7.7), 10 mM MgCl₂, purified EntC, and purified PchB.[12]
-
The reaction is initiated by the addition of chorismate.
-
The formation of salicylate is monitored by fluorescence with an excitation wavelength of 305 nm and an emission wavelength of 407 nm.[12]
Protein-Protein Interaction Assays
1. Bacterial Two-Hybrid (BACTH) System: [13][14]
-
This in vivo method is used to detect interactions between two proteins in E. coli.
-
The genes for the two proteins of interest are cloned into two separate vectors, fusing them to two complementary fragments of the Bordetella pertussis adenylate cyclase (T18 and T25).
-
The two plasmids are co-transformed into an adenylate cyclase-deficient (cyaA⁻) E. coli reporter strain.
-
If the two proteins interact, the T18 and T25 fragments are brought into proximity, reconstituting adenylate cyclase activity.
-
The resulting cAMP production activates the transcription of a reporter gene (e.g., lacZ or mal), leading to a colorimetric change on indicator plates (e.g., X-gal) or allowing for growth on selective media.
2. In Vivo Crosslinking: [15][16]
-
This technique is used to capture transient protein-protein interactions within living cells.
-
E. coli cells expressing the proteins of interest are grown to mid-log phase.
-
A membrane-permeable crosslinker, such as formaldehyde, is added to the culture to covalently link interacting proteins.
-
The crosslinking reaction is quenched, and the cells are lysed.
-
The crosslinked protein complexes are then purified (e.g., via affinity tags) and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.
3. Pull-Down Assay: [17][18][19]
-
This in vitro method is used to confirm protein-protein interactions.
-
A "bait" protein is expressed with an affinity tag (e.g., His-tag, GST-tag) and immobilized on a resin.
-
A cell lysate containing the potential "prey" protein(s) is incubated with the immobilized bait protein.
-
After washing to remove non-specific binders, the interacting proteins are eluted.
-
The eluted proteins are then identified by Western blotting or mass spectrometry.
Mandatory Visualizations
Caption: Enterobactin Biosynthesis Pathway from Chorismate.
Caption: Regulation of the ent operon by the Fur protein.
Caption: Experimental workflow for a His-tag pull-down assay.
References
- 1. uniprot.org [uniprot.org]
- 2. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of EntF as a serine-activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein-Protein Interaction: Bacterial Two Hybrid. - Research - Institut Pasteur [research.pasteur.fr]
- 15. Cross-linking Measurements of In Vivo Protein Complex Topologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. thermofisher.com [thermofisher.com]
The Role of 2,3-Dihydroxybenzoate Precursors in Enterobactin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enterobactin (B1671361) is a siderophore of exceptionally high affinity for ferric iron, produced by Gram-negative bacteria like Escherichia coli to facilitate iron acquisition in iron-limited environments, a process critical for their survival and virulence. The biosynthesis of this complex molecule is a multi-step enzymatic cascade, beginning with the shikimate pathway product, chorismate. A key segment of this pathway involves the synthesis of the catecholate precursor, 2,3-dihydroxybenzoate (DHB). This guide provides an in-depth examination of the enzymatic conversion of chorismate to DHB, focusing on the pivotal intermediate 2,3-dihydro-2,3-dihydroxybenzoate. While the direct involvement of a Coenzyme A (CoA) derivative of this intermediate, 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, is not a feature of the canonical enterobactin biosynthetic pathway, this document will detail the established reaction sequence, the enzymes involved, their kinetics, and the regulatory mechanisms that govern this essential bacterial process.
The 2,3-Dihydroxybenzoate (DHB) Biosynthetic Arm
The synthesis of DHB from chorismate is the first stage of enterobactin production and is catalyzed by three enzymes encoded by the entC, entB, and entA genes.[1][2] These genes are part of the ent operon, which is tightly regulated by the intracellular iron concentration via the Ferric Uptake Regulator (Fur) protein.[3][4] Under iron-replete conditions, the Fur-Fe²⁺ complex represses the transcription of these genes.[5]
Step 1: Chorismate to Isochorismate
The pathway initiates with the isomerization of chorismate to isochorismate, a reaction catalyzed by Isochorismate Synthase (EntC) .[6][7] This step commits the precursor to the enterobactin pathway.
Step 2: Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate
Isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB) and pyruvate (B1213749). This hydrolysis reaction is catalyzed by the N-terminal isochorismatase domain of the bifunctional Enterobactin Synthase Component B (EntB) protein.[1][8][9] Recent studies suggest that a direct interaction between EntC and EntB may facilitate the channeling of the unstable isochorismate intermediate, enhancing catalytic efficiency.[8]
Step 3: 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB)
The final step in this arm of the pathway is the NAD⁺-dependent oxidation of DH-DHB to the aromatic catechol, 2,3-dihydroxybenzoate (DHB). This reaction is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate Dehydrogenase (EntA) .[10][11][12] EntA specifically oxidizes the C3-hydroxyl group of DH-DHB.[10]
The diagram below illustrates the enzymatic conversions from chorismate to DHB.
Caption: Biosynthesis pathway of 2,3-dihydroxybenzoate (DHB) from chorismate.
Activation of DHB and Assembly of Enterobactin
Following its synthesis, DHB is prepared for incorporation into the enterobactin scaffold. This process does not involve a CoA-linked intermediate but rather activation via adenylation.
-
DHB Activation : 2,3-dihydroxybenzoate-AMP ligase (EntE) activates DHB by reacting it with ATP to form 2,3-dihydroxybenzoyl-AMP (DHB-AMP).[13]
-
Thioesterification : The activated DHB is then transferred to the C-terminal aryl carrier protein (ArCP) domain of the same bifunctional EntB protein.[14][15] This domain must first be post-translationally modified by the phosphopantetheinyl transferase EntD to its active holo-form.[14]
-
Condensation and Cyclization : The non-ribosomal peptide synthetase (NRPS) Enterobactin Synthase Component F (EntF) catalyzes the formation of an amide bond between DHB and L-serine, followed by the iterative condensation of three N-(2,3-dihydroxybenzoyl)-L-serine monomers and their final cyclization via ester bonds to form the mature enterobactin molecule.[2][16]
The diagram below outlines the subsequent assembly of enterobactin.
Caption: Assembly and cyclization of enterobactin from activated DHB.
Quantitative Data
The kinetic parameters of the enzymes involved are crucial for understanding the efficiency of the pathway and for designing potential inhibitors.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Notes | Reference(s) |
| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | 300 | 92.5 (5550 min-1) | Determined at pH 7.4, 37°C. | [12] |
| EntB (ArCP) | apo-EntB (for EntD) | 6.5 | 0.083 (5 min-1) | Reaction with phosphopantetheinyl transferase EntD. | [14][15] |
| EntE | 2,3-dihydroxybenzoate (DHB) | 2.5 ± 0.3 | 2.8 ± 0.1 | - | [17] |
| EntE | ATP | 430 ± 30 | 2.8 ± 0.1 | - | [17] |
| EntE | holo-EntB-ArCP | 2.9 ± 0.6 | 2.8 ± 0.1 | - | [17] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for EntB Isochorismatase Activity
This continuous spectrophotometric assay measures the isochorismatase activity of EntB by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).[18]
Materials:
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
EntB protein (purified)
-
Lactate Dehydrogenase (LDH) (commercially available)
-
NADH
-
Isochorismate (substrate)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Reaction Buffer, a defined concentration of EntB, an excess of LDH (e.g., 10-20 units/mL), and NADH (e.g., 0.2-0.4 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to establish a baseline.
-
Initiate the reaction by adding a known concentration of isochorismate.
-
Continuously monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by EntB.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Arnow Assay for Catechol Quantification
This colorimetric assay is used to quantify the concentration of catechol-containing compounds, such as DHB and enterobactin, in culture supernatants.[19][20]
Materials:
-
Bacterial culture supernatant (from cells grown in iron-deficient medium)
-
0.5 N HCl
-
Nitrite-molybdate reagent (10% w/v sodium nitrite, 10% w/v sodium molybdate (B1676688) in water)
-
1 N NaOH
-
2,3-dihydroxybenzoic acid (DHBA) for standard curve
Procedure:
-
Prepare a standard curve using known concentrations of DHBA.
-
To 1 mL of cell-free culture supernatant (or standard), add the following reagents in sequence, mixing thoroughly after each addition:
-
1 mL of 0.5 N HCl
-
1 mL of nitrite-molybdate reagent
-
1 mL of 1 N NaOH
-
-
A pink to red color will develop in the presence of catechols.
-
Measure the absorbance of the solution at 510 nm.
-
Determine the concentration of catechol compounds in the sample by comparing its absorbance to the standard curve.
Protocol 3: General Workflow for Enzyme Purification and Analysis
The study of enterobactin biosynthesis often requires purified enzymes. A common strategy is the expression of His-tagged recombinant proteins in E. coli followed by affinity chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. uniprot.org [uniprot.org]
- 13. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
- 17. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The enterobactin biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Formation of 2,3-Dihydroxybenzoyl-CoA Precursors from Chorismate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the enzymatic cascade responsible for the conversion of chorismate into activated 2,3-dihydroxybenzoate, a critical precursor for the biosynthesis of the siderophore enterobactin (B1671361). Siderophore-mediated iron acquisition is essential for the survival and virulence of many pathogenic bacteria, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents.
The Biochemical Pathway: From Central Metabolite to Siderophore Precursor
The biosynthesis of the enterobactin precursor, 2,3-dihydroxybenzoate (DHB), from the central metabolite chorismate is a four-step enzymatic pathway primarily found in Gram-negative bacteria like Escherichia coli. This pathway is encoded by the ent gene cluster and involves the sequential action of four key enzymes: EntC, EntB, EntA, and EntE.
The initial substrate, chorismate, is first isomerized to isochorismate by EntC (isochorismate synthase) . Subsequently, the N-terminal isochorismatase domain of the bifunctional enzyme EntB hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DHDB) and pyruvate. The dehydrogenase EntA then catalyzes the NAD+-dependent oxidation of DHDB to the aromatic compound 2,3-dihydroxybenzoate (DHB)[1][2][3]. Finally, EntE (2,3-dihydroxybenzoate-AMP ligase) activates DHB by adenylation, forming 2,3-dihydroxybenzoyl-AMP. This activated intermediate is then transferred to the phosphopantetheinyl arm of the C-terminal aryl carrier protein (ArCP) domain of EntB, priming it for incorporation into the enterobactin molecule by the non-ribosomal peptide synthetase (NRPS) machinery[4][5]. While the initial query focused on a CoA-ligated intermediate, the canonical enterobactin pathway involves this activation and transfer to a carrier protein domain.
Below is a graphical representation of this biochemical pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for the enzymes involved in the biosynthesis of 2,3-dihydroxybenzoate.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| EntC | Chorismate | - | 67 | - | 8.0 | 21 | [6] |
| EntB | Isochorismate | 14.7 | 600 | 18.5 | 6.5 - 7.5 | 37 | [7] |
| EntA | 2,3-Dihydro-2,3-dihydroxybenzoate | - | 5550 | - | 7.4 | 37 | [8] |
| EntE | 2,3-Dihydroxybenzoate (DHB) | 2.5 | 168 | - | - | - | [9] |
| ATP | 430 | 168 | - | - | - | [9] | |
| holo-EntB (ArCP) | 2.9 | 168 | - | - | - | [9] |
Note: kcat for EntE was converted from 2.8 s-1.
Table 2: Inhibition and Dissociation Constants
| Enzyme | Ligand/Inhibitor | Ki (nM) | KD (µM) | Inhibition Type | Reference(s) |
| EntB | 2,3-Dihydroxybenzoate | 200,000 | 8.95 | Competitive | [10][11] |
| EntE | 2,3-Dihydroxybenzohydroxamoyl adenylate | 4.5 | - | Competitive | [1] |
| Salicyl-AMS | 0.9 | - | Slow-onset, tight-binding | [9] | |
| DHB-AMS | 3.8 | - | Slow-onset, tight-binding | [9] | |
| 2,3-Dihydroxybenzoate | - | 0.54 | - | [10] | |
| EntA-EntE Interaction | - | - | 12.3 (EntA self-association) | - | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymes of the 2,3-dihydroxybenzoate biosynthetic pathway.
Recombinant Protein Expression and Purification
A general protocol for the expression and purification of N-terminally His-tagged Ent proteins from E. coli is outlined below. This protocol can be adapted for each specific enzyme.
References
- 1. Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: synthesis, substituent effects, and additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Statistical Optimization of Enterobatin Synthesized by Escherichia coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 4. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enterobactin biosynthetic intermediate 2,3-dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The enterobactin biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
The Role of 2,3-Dihydroxybenzoate as a Catecholate Siderophore Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for survival, microorganisms have evolved intricate mechanisms to acquire essential nutrients from their environment. Iron, a critical cofactor for numerous cellular processes, is often a limiting resource, particularly within a host organism where it is tightly sequestered. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. Enterobactin (B1671361), a archetypal catecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, exhibits an exceptionally high affinity for ferric iron, making it a key virulence factor and a compelling target for novel antimicrobial strategies.[1][2]
This technical guide provides an in-depth examination of the biosynthesis of the core catecholate precursor, 2,3-dihydroxybenzoate (DHB), and its activation for incorporation into the enterobactin backbone. While the core topic of this guide was initially framed around "2,3-dihydroxy-2,3-dihydrobenzoyl-CoA", extensive review of the scientific literature indicates that the primary activation mechanism for DHB in the canonical enterobactin pathway proceeds through an adenylated intermediate, not a CoA-thioester. This guide will therefore focus on the well-established biosynthetic pathway, clarifying the precise roles of the enzymatic players and the key chemical intermediates.
The Biosynthesis of 2,3-Dihydroxybenzoate (DHB)
The journey from the central metabolite chorismate to the catecholate precursor DHB is a three-step enzymatic cascade catalyzed by the products of the entC, entB, and entA genes.[3][4] This pathway represents the initial phase of enterobactin synthesis.
-
Chorismate to Isochorismate: The first committed step is the conversion of chorismate to isochorismate. This isomerization is catalyzed by isochorismate synthase (EntC) .[3][4]
-
Isochorismate to 2,3-Dihydro-2,3-dihydroxybenzoate: The newly formed isochorismate is then hydrolyzed by isochorismatase (EntB) to yield 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate (B1213749). EntB is a bifunctional enzyme, with its N-terminal domain possessing the isochorismatase activity.[3][4]
-
2,3-Dihydro-2,3-dihydroxybenzoate to 2,3-Dihydroxybenzoate (DHB): The final step in DHB synthesis is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate, a reaction catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) .[5] This reaction results in the formation of the aromatic catechol, DHB.[5]
Activation of 2,3-Dihydroxybenzoate for Non-Ribosomal Peptide Synthesis
For DHB to be incorporated into the growing siderophore, its carboxyl group must be activated. In the enterobactin pathway, this is achieved by 2,3-dihydroxybenzoate-AMP ligase (EntE) .[2][6] EntE catalyzes the adenylation of DHB in an ATP-dependent manner, forming a highly reactive 2,3-dihydroxybenzoyl-AMP intermediate and releasing pyrophosphate.[6] This activated DHB is then transferred to the thiol group of the phosphopantetheinylated aryl carrier protein (ArCP) domain located on the C-terminus of the bifunctional EntB protein.[7] This thioester-linked DHB is then ready for condensation with L-serine, a reaction mediated by the non-ribosomal peptide synthetase (NRPS) machinery, specifically the condensation domain of EntF.[7]
It is important to note that while CoA-thioesters are common activated intermediates in other biosynthetic pathways, such as fatty acid and polyketide synthesis, the established mechanism for DHB activation in enterobactin biosynthesis involves adenylation.[8][9]
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes key quantitative parameters for the enzymes involved in DHB biosynthesis and activation. This data is essential for in vitro reconstitution studies and for the development of enzyme inhibitors.
| Enzyme | Gene | Substrate(s) | Product(s) | Km | kcat | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| EntC (Isochorismate Synthase) | entC | Chorismate | Isochorismate | 14 µM | 173 min-1 | 7.5 | 37 | [1] |
| EntB (Isochorismatase) | entB | Isochorismate | 2,3-Dihydro-2,3-dihydroxybenzoate, Pyruvate | 14.7 µM | 600 min-1 | 7.5 | 37 | [2] |
| EntA (2,3-dihydro-2,3-dihydroxybenzoate Dehydrogenase) | entA | 2,3-Dihydro-2,3-dihydroxybenzoate, NAD+ | 2,3-Dihydroxybenzoate, NADH, H+ | - | - | 8.0 | 25 | [10] |
| EntE (2,3-dihydroxybenzoate-AMP ligase) | entE | 2,3-Dihydroxybenzoate, ATP, holo-EntB | 2,3-Dihydroxybenzoyl-S-EntB, AMP, PPi | 2.5 µM (DHB), 430 µM (ATP), 2.9 µM (holo-EntB) | 2.8 s-1 | 7.5 | 25 | [11] |
Note: Kinetic parameters can vary depending on the specific assay conditions. The data presented here are representative values from the literature.
Experimental Protocols
General Workflow for Enzyme Expression and Purification
A general workflow for obtaining purified enzymes for in vitro studies is outlined below. This typically involves cloning the gene of interest into an expression vector, overexpressing the protein in a suitable host like E. coli, and purifying the protein using affinity chromatography.
Caption: General experimental workflow for recombinant enzyme production.
Coupled Spectrophotometric Assay for EntC and EntB Activity
The activities of EntC and EntB can be monitored continuously in a coupled assay. The pyruvate produced by EntB is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which can be followed by the decrease in absorbance at 340 nm.
Materials:
-
Purified EntC and EntB enzymes
-
Chorismate
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADH, and LDH in a quartz cuvette.
-
Add purified EntC and EntB to the cuvette and incubate for 5 minutes at the desired temperature to allow for temperature equilibration.
-
Initiate the reaction by adding chorismate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is proportional to the combined activity of EntC and EntB.
ATP-[32P]Pyrophosphate Exchange Assay for EntE Activity
This assay measures the adenylation activity of EntE by quantifying the incorporation of 32P-labeled pyrophosphate ([32P]PPi) into ATP in a DHB-dependent manner.
Materials:
-
Purified EntE enzyme
-
2,3-Dihydroxybenzoate (DHB)
-
ATP
-
[32P]Pyrophosphate
-
Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activated charcoal
Protocol:
-
Prepare a reaction mixture containing assay buffer, ATP, DHB, and [32P]PPi.
-
Initiate the reaction by adding purified EntE.
-
Incubate the reaction at the desired temperature for a defined period.
-
Stop the reaction by adding a slurry of activated charcoal, which adsorbs the [32P]ATP formed.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the supernatant, which corresponds to the unreacted [32P]PPi. The amount of [32P]ATP formed can be calculated by subtracting the radioactivity of the supernatant from the total initial radioactivity.
HPLC-MS Analysis of Siderophore Intermediates
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the separation, identification, and quantification of siderophore biosynthetic intermediates.
Sample Preparation:
-
Grow bacterial cultures in low-iron medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Acidify the supernatant to pH ~2 with HCl to protonate the catechol groups.
-
Extract the siderophores and their precursors with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent and reconstitute the extract in a suitable solvent for HPLC-MS analysis.[11][12]
HPLC-MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase concentration is typically used to elute compounds of varying polarity.
-
Detection: Mass spectrometry is used for the detection and quantification of the analytes based on their mass-to-charge ratio (m/z).
Signaling Pathways and Regulation
The biosynthesis of enterobactin is tightly regulated to maintain iron homeostasis. The primary regulator is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ and acts as a transcriptional repressor by binding to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent genes, thereby inhibiting their transcription.[1] When intracellular iron levels are low, Fe2+ dissociates from Fur, leading to a conformational change that causes Fur to detach from the DNA, allowing for the transcription of the ent genes and subsequent siderophore biosynthesis.[1]
Caption: Regulation of enterobactin biosynthesis by the Fur protein.
Conclusion and Future Directions
The biosynthetic pathway of 2,3-dihydroxybenzoate and its subsequent activation are critical for the production of the potent siderophore enterobactin. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of the pathway is paramount for the development of novel therapeutics that target bacterial iron acquisition. By inhibiting key enzymes such as EntC, EntB, EntA, or EntE, it is possible to disrupt siderophore production and thereby attenuate bacterial virulence. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in academia and industry who are focused on the discovery and development of new antimicrobial agents that exploit this essential bacterial pathway. Future research may focus on high-throughput screening for inhibitors of these enzymes, structural studies of enzyme-inhibitor complexes to guide rational drug design, and the exploration of "Trojan horse" strategies that utilize the siderophore uptake machinery to deliver antibiotics into bacterial cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EntF and EntE adenylation domains of Escherichia coli enterobactin synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
discovery and characterization of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
An In-depth Technical Guide to the Discovery and Characterization of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the aerobic metabolic pathway of benzoate (B1203000) in certain bacteria. Its discovery has been pivotal in understanding the microbial degradation of aromatic compounds. This guide provides a comprehensive overview of its discovery, enzymatic synthesis, and characterization, with detailed experimental protocols and data presentation for researchers in the field.
Discovery and Biosynthesis
This compound was identified as a product in the aerobic benzoate metabolism pathway of the proteobacterium Azoarcus evansii. It is synthesized from benzoyl-CoA through the action of a multicomponent enzyme, Benzoyl-CoA 2,3-dioxygenase. This enzyme system catalyzes the dihydroxylation of the aromatic ring of benzoyl-CoA, leading to the formation of this compound. This reaction is a crucial step in preparing the aromatic ring for subsequent cleavage and metabolism. The enzyme system responsible for this transformation, BoxBA, is a novel type of dioxygenase.
The biosynthesis of this compound is a critical step in the degradation of benzoate. The formation of this dihydrodiol intermediate destabilizes the aromatic ring, facilitating its subsequent enzymatic cleavage and conversion into central metabolites.
Enzymatic Synthesis
The synthesis of this compound is catalyzed by the enzyme Benzoyl-CoA 2,3-dioxygenase (EC 1.14.12.21), also known as BoxBA.[1] This enzyme is a dioxygenase that utilizes NADPH and molecular oxygen to introduce two hydroxyl groups onto the benzoyl-CoA aromatic ring.[1]
The overall reaction is as follows:
Benzoyl-CoA + NADPH + H⁺ + O₂ ⇌ 2,3-dihydro-2,3-dihydroxybenzoyl-CoA + NADP⁺[1]
The enzyme system is composed of at least two components, BoxA and BoxB. The transformation of benzoyl-CoA by BoxBA is significantly stimulated by the presence of BoxC, an enoyl-CoA hydratase/isomerase-like protein that catalyzes the subsequent reaction in the pathway.[2]
Biosynthetic Pathway Diagram
Biosynthesis of this compound from Benzoyl-CoA.
Quantitative Data
Currently, specific kinetic parameters for the enzymatic synthesis of this compound are not extensively reported in the literature. The table below is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| Km (Benzoyl-CoA) | Not reported | Azoarcus evansii | Benzoyl-CoA | - | |
| Km (NADPH) | Not reported | Azoarcus evansii | NADPH | - | |
| Vmax | Not reported | Azoarcus evansii | - | - | |
| kcat | Not reported | Azoarcus evansii | - | - | |
| Optimal pH | Not reported | Azoarcus evansii | - | - | |
| Optimal Temperature | Not reported | Azoarcus evansii | - | - |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Purification of this compound (Adapted)
This protocol is adapted from general methods for the enzymatic synthesis and purification of acyl-CoA derivatives.[3][4]
1. Expression and Purification of BoxBA and BoxC enzymes:
- Clone the genes for BoxA, BoxB, and BoxC from Azoarcus evansii into a suitable expression vector (e.g., pET vector with a His-tag).
- Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in a suitable medium (e.g., LB broth) and induce protein expression with IPTG.
- Harvest the cells and lyse them by sonication.
- Purify the His-tagged proteins using Ni-NTA affinity chromatography.
- Assess protein purity by SDS-PAGE.
2. Enzymatic Synthesis Reaction:
- Prepare a reaction mixture containing:
- Tris-HCl buffer (50 mM, pH 7.5)
- MgCl₂ (5 mM)
- Benzoyl-CoA (1 mM)
- NADPH (2 mM)
- Purified BoxA and BoxB enzymes (e.g., 10 µg each)
- Incubate the reaction mixture at 30°C and monitor the reaction progress by HPLC or LC-MS.
3. Purification of this compound:
- Stop the reaction by adding an equal volume of ice-cold methanol (B129727).
- Centrifuge to remove precipitated proteins.
- Purify the supernatant using ion-exchange chromatography (e.g., DEAE-cellulose) with a gradient of ammonium (B1175870) formate.[3]
- Alternatively, use reversed-phase HPLC with a C18 column.
- Lyophilize the fractions containing the product to remove the volatile buffer.
Protocol 2: Characterization by LC-MS/MS (Adapted)
This protocol is based on established methods for the analysis of acyl-CoA compounds.[5][6]
1. Sample Preparation:
- Dissolve the purified product in a suitable solvent (e.g., 50% methanol in water).
2. LC Separation:
- Inject the sample onto a C18 reversed-phase column.
- Use a gradient elution with:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- A typical gradient could be 5% to 95% B over 20 minutes.
3. MS/MS Detection:
- Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Monitor for the precursor ion of this compound.
- A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[5][6] The product ion to monitor would be [M+H - 507]⁺.
Protocol 3: Characterization by NMR Spectroscopy (Adapted)
This protocol is based on general methods for NMR analysis of acyl-CoA derivatives.[7][8][9]
1. Sample Preparation:
- Lyophilize the purified product multiple times from D₂O to exchange labile protons.
- Dissolve the final product in a suitable deuterated solvent (e.g., D₂O or phosphate (B84403) buffer in D₂O).
2. NMR Acquisition:
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- Use water suppression techniques for samples in D₂O.
- Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structure elucidation and assignment of proton and carbon signals.
3. Data Analysis:
- Compare the obtained spectra with those of benzoyl-CoA and other related dihydrodiol compounds to confirm the structure.[7][10] The appearance of signals in the aliphatic region and the disappearance of aromatic signals will be indicative of the dihydroxylation of the aromatic ring.
Experimental Workflow Visualization
Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a fascinating intermediate in microbial aromatic degradation pathways. While its transient nature has made its isolation and characterization challenging, the protocols and information provided in this guide offer a solid foundation for researchers to further investigate its properties and the enzymes involved in its metabolism. Future work should focus on obtaining detailed kinetic data for its enzymatic synthesis and a complete spectroscopic characterization of the purified compound. Such information will be invaluable for the fields of enzymology, metabolic engineering, and drug discovery.
References
- 1. Benzoyl-CoA 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. Rhea - reaction knowledgebase [rhea-db.org]
- 3. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Products of enzymatic reduction of benzoyl-CoA, a key reaction in anaerobic aromatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iscrm.uw.edu [iscrm.uw.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biochemical Properties of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA is a key metabolic intermediate in the aerobic degradation of benzoate (B1203000) by the bacterium Azoarcus evansii. This technical guide provides a comprehensive overview of its biochemical properties, the enzymes involved in its synthesis and degradation, and the relevant experimental methodologies. The information presented is intended to support further research and potential applications in drug development, particularly in the context of novel antimicrobial strategies targeting bacterial metabolic pathways.
Metabolic Pathway: The Aerobic Benzoyl-CoA Catabolic Pathway
In Azoarcus evansii, benzoate is catabolized via a unique aerobic pathway where all intermediates are CoA thioesters. This pathway is distinct from the more common dioxygenase-mediated ring cleavage pathways. This compound is a central, albeit transient, intermediate in this process.
The initial step in this pathway is the activation of benzoate to benzoyl-CoA. Subsequently, the enzyme benzoyl-CoA 2,3-dioxygenase (also known as benzoyl-CoA epoxidase or the BoxBA system) catalyzes the oxidation of benzoyl-CoA to 2,3-epoxy-2,3-dihydrobenzoyl-CoA. This epoxide is then hydrolyzed by 2,3-epoxybenzoyl-CoA dihydrolase (BoxC) to yield this compound, which is then further metabolized.
Enzymology
The metabolism of this compound is orchestrated by a set of specialized enzymes. The key players are benzoyl-CoA 2,3-dioxygenase (BoxBA) and 2,3-epoxybenzoyl-CoA dihydrolase (BoxC).
Benzoyl-CoA 2,3-Dioxygenase (BoxBA)
This enzyme complex initiates the transformation of the aromatic ring of benzoyl-CoA. It is a two-component system comprising a reductase (BoxA) and an oxygenase (BoxB).
-
BoxA: The reductase component is a homodimeric iron-sulfur flavoprotein.[1] It is responsible for transferring electrons from NADPH to BoxB.[1]
-
BoxB: The oxygenase component is a monomeric iron-containing protein that catalyzes the epoxidation of the benzoyl-CoA ring.[2]
The overall reaction catalyzed by the BoxBA complex is: Benzoyl-CoA + NADPH + H+ + O2 → 2,3-Epoxy-2,3-dihydrobenzoyl-CoA + NADP+ + H2O[3]
Quantitative Data for Benzoyl-CoA 2,3-Dioxygenase (BoxBA)
| Parameter | Value | Substrate | Organism |
| Km | 0.03 mM | Benzoyl-CoA | Azoarcus evansii |
| Vmax | Not Reported | Benzoyl-CoA | Azoarcus evansii |
| kcat | Not Reported | Benzoyl-CoA | Azoarcus evansii |
2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
This enzyme is responsible for the hydrolysis of the epoxide ring of 2,3-epoxy-2,3-dihydrobenzoyl-CoA to form the diol, this compound. It is also involved in the subsequent non-oxygenolytic cleavage of the aromatic ring.[4]
The reaction catalyzed by BoxC is: 2,3-Epoxy-2,3-dihydrobenzoyl-CoA + H2O → this compound[4]
Quantitative Data for 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
| Parameter | Value | Substrate | Organism |
| Km | Not Reported | 2,3-Epoxy-2,3-dihydrobenzoyl-CoA | Azoarcus evansii |
| Vmax | Not Reported | 2,3-Epoxy-2,3-dihydrobenzoyl-CoA | Azoarcus evansii |
| kcat | Not Reported | 2,3-Epoxy-2,3-dihydrobenzoyl-CoA | Azoarcus evansii |
Experimental Protocols
The following sections provide an overview of the methodologies for the purification and assay of the key enzymes involved in the metabolism of this compound.
Purification of BoxA and BoxB from Azoarcus evansii
A general protocol for the purification of the BoxA and BoxB proteins involves the following steps. It is important to note that these proteins, particularly BoxA, are oxygen-sensitive, and anaerobic conditions may be required for maintaining activity.
-
Cell Growth and Harvest: Azoarcus evansii is cultured under appropriate conditions with benzoate as an inducer for the expression of the box genes. Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed, for example, by using a French press.
-
Clarification: The cell lysate is centrifuged at high speed to remove cell debris and obtain a soluble cell extract.
-
Chromatography: The soluble extract is subjected to a series of chromatographic steps to separate the BoxA and BoxB proteins. This may include ion-exchange chromatography followed by affinity chromatography. Specific protocols would need to be optimized based on the properties of the individual proteins.
Enzymatic Assay for Benzoyl-CoA 2,3-Dioxygenase (BoxBA)
The activity of the BoxBA enzyme complex can be determined by monitoring the consumption of NADPH spectrophotometrically at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
FAD
-
NADPH
-
Purified BoxA and BoxB proteins
-
-
Procedure:
-
The reaction is initiated by the addition of benzoyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
The specific activity is calculated based on the rate of NADPH oxidation and the amount of protein used.
-
Enzymatic Assay for 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
The activity of BoxC can be assayed by monitoring the decrease in the substrate, 2,3-epoxy-2,3-dihydrobenzoyl-CoA, which has an absorbance maximum at a different wavelength than the product.
-
Reaction Mixture:
-
Suitable buffer
-
Synthesized or enzymatically generated 2,3-epoxy-2,3-dihydrobenzoyl-CoA
-
Purified BoxC protein
-
-
Procedure:
-
The reaction is initiated by the addition of the BoxC enzyme.
-
The decrease in absorbance at the specific wavelength for the substrate is monitored over time.
-
The specific activity is calculated from the rate of substrate consumption.
-
Conclusion
This compound is a fascinating and crucial intermediate in a novel aerobic benzoate degradation pathway. The enzymes responsible for its metabolism, BoxBA and BoxC, represent potential targets for the development of new antimicrobial agents. This technical guide has summarized the current knowledge of the biochemical properties of this compound and its associated enzymes, providing a foundation for future research in this area. Further studies are needed to fully characterize the kinetic parameters of these enzymes and to elucidate the detailed mechanisms of their catalytic action.
References
- 1. ENZYME - 4.1.2.44 2,3-epoxybenzoyl-CoA dihydrolase [enzyme.expasy.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel pathway of aerobic benzoate catabolism in the bacteria Azoarcus evansii and Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The reducing component BoxA of benzoyl-coenzyme A epoxidase from Azoarcus evansii is a [4Fe-4S] protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymes in 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA and related compounds. This metabolic pathway is crucial in the aerobic degradation of benzoate (B1203000) in various bacteria, notably Azoarcus evansii, and shares similarities with the biosynthesis of siderophores like enterobactin (B1671361) in organisms such as Escherichia coli. A thorough understanding of these enzymes, their kinetics, and the pathways they constitute is vital for research in microbial metabolism, bioremediation, and as potential targets for novel antimicrobial drug development. This document details the enzymatic reactions, presents available quantitative data in a structured format, provides methodologies for key experiments, and visualizes the metabolic pathways and experimental workflows.
Introduction
The aerobic metabolism of aromatic compounds is a fundamental process in microbiology, enabling organisms to utilize these abundant molecules as carbon and energy sources. While several pathways for benzoate degradation are known, the one involving CoA-activated intermediates and an initial epoxidation of the aromatic ring represents a unique and important strategy. This pathway, extensively studied in Azoarcus evansii, proceeds through the key intermediate 2,3-epoxy-2,3-dihydrobenzoyl-CoA. Understanding the enzymes that produce and process this intermediate is critical for a complete picture of aromatic catabolism. Furthermore, the metabolism of the structurally similar, non-CoA activated compound, 2,3-dihydro-2,3-dihydroxybenzoate, is a key step in the biosynthesis of the siderophore enterobactin, a critical factor in bacterial iron acquisition and virulence. This guide focuses on the core enzymes of these interconnected metabolic routes.
The Aerobic Benzoyl-CoA Degradation Pathway in Azoarcus evansii
In Azoarcus evansii, the aerobic degradation of benzoate is initiated by its conversion to benzoyl-CoA. The central part of the pathway involves a series of enzymes encoded by the box gene cluster.[1]
Benzoyl-CoA 2,3-Epoxidase (BoxA/B)
The first committed step in the dearomatization of benzoyl-CoA is catalyzed by a two-component enzyme, Benzoyl-CoA 2,3-epoxidase, which consists of a reductase component (BoxA) and an oxygenase component (BoxB).[2] This enzyme was initially misidentified as a dioxygenase that forms a dihydrodiol, but later studies confirmed its function as an epoxidase. The overall reaction is as follows:
Benzoyl-CoA + NADPH + H⁺ + O₂ → 2,3-Epoxy-2,3-dihydrobenzoyl-CoA + NADP⁺ + H₂O[3]
-
BoxA: The reductase component, is an iron-sulfur flavoprotein that transfers electrons from NADPH to BoxB.[2]
-
BoxB: The oxygenase component, utilizes the electrons to catalyze the epoxidation of the aromatic ring of benzoyl-CoA.[4]
2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
The epoxide ring of 2,3-epoxy-2,3-dihydrobenzoyl-CoA is unstable and is subsequently opened and hydrolyzed by 2,3-epoxybenzoyl-CoA dihydrolase (BoxC). This enzyme catalyzes a complex reaction involving the addition of two water molecules and the elimination of formate.[5] The reaction is believed to proceed through an oxepin (B1234782) intermediate.[4]
2,3-Epoxy-2,3-dihydrobenzoyl-CoA + 2 H₂O → 3,4-Didehydroadipyl-CoA semialdehyde + Formate[5]
3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD)
The final key enzyme in this initial metabolic sequence is 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase (BoxD), which oxidizes the aldehyde product of the BoxC reaction to a carboxyl group, yielding 3,4-dehydroadipyl-CoA.[6]
3,4-Didehydroadipyl-CoA semialdehyde + NADP⁺ + H₂O → 3,4-Dehydroadipyl-CoA + NADPH + H⁺
The product, 3,4-dehydroadipyl-CoA, then enters further degradation steps, likely leading to central metabolites such as acetyl-CoA and succinyl-CoA, eventually merging with the β-ketoadipate pathway.[6]
The Enterobactin Biosynthesis Pathway
A related metabolic process is the biosynthesis of the siderophore enterobactin in E. coli. This pathway involves the conversion of chorismate to 2,3-dihydroxybenzoate (DHB), with 2,3-dihydro-2,3-dihydroxybenzoate as a key intermediate.
2,3-Dihydro-2,3-dihydroxybenzoate Dehydrogenase (EntA)
The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, the product of the entA gene, catalyzes the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate.[7][8]
(2S,3S)-2,3-Dihydro-2,3-dihydroxybenzoate + NAD⁺ → 2,3-Dihydroxybenzoate + NADH + H⁺[9]
This reaction is crucial for producing the catechol precursor required for the assembly of the enterobactin molecule.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes discussed. Data for some enzymes, particularly the Box proteins, is limited in the public domain.
Table 1: Kinetic Parameters of Benzoyl-CoA 2,3-Epoxidase (BoxA/B)
| Substrate | Km | Reference |
| Benzoyl-CoA | 0.03 mM | [4] |
Table 2: Kinetic Parameters of 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC)
| Parameter | Value | Reference |
| Specific Activity | Data not available | |
| Km | Data not available | |
| kcat | Data not available |
Note: Quantitative kinetic data for BoxC is not well-documented in the reviewed literature.
Table 3: Kinetic Parameters of 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD)
| Substrate | Km | Reference |
| 3,4-Dehydroadipyl-CoA semialdehyde | Low (specific value not provided) | [1] |
| NADP⁺ | Low (specific value not provided) | [1] |
Note: While the affinity for its substrates is reported to be high, specific Km and other kinetic values for BoxD are not detailed in the available sources.
Table 4: Kinetic Parameters of 2,3-Dihydro-2,3-dihydroxybenzoate Dehydrogenase (EntA)
| Substrate | kcat/Km (s⁻¹M⁻¹) | Notes | Reference |
| 1,3-cis-substituted substrate | ~40-fold higher than trans | Demonstrates stereospecificity | [10] |
Note: Detailed kinetic constants for EntA with its natural substrate are not fully tabulated in the provided search results, but the relative reactivity highlights the enzyme's specificity.
Experimental Protocols
Detailed experimental protocols are crucial for the study and characterization of these enzymes. Below are generalized methodologies based on the available literature.
General Protein Expression and Purification
A common strategy for obtaining purified enzymes for characterization is through recombinant expression in a host like E. coli, often with an affinity tag (e.g., His-tag, MBP-tag) to facilitate purification.[11]
Protocol: Generic Recombinant Protein Purification
-
Vector Construction: Clone the gene of interest (e.g., boxA, boxB, boxC, boxD, or entA) into an appropriate expression vector containing a suitable promoter and an affinity tag.
-
Expression: Transform the expression vector into a suitable E. coli strain. Grow the culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris, retaining the soluble fraction.
-
Affinity Chromatography: Load the soluble lysate onto an affinity chromatography column specific for the tag used (e.g., Ni-NTA resin for His-tagged proteins).
-
Washing: Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Buffer Exchange/Dialysis: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the protein using SDS-PAGE.
Enzyme Assays
Protocol: Benzoyl-CoA 2,3-Epoxidase (BoxA/B) Activity Assay
This assay typically measures the consumption of NADPH, which can be monitored spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0), NADPH, and benzoyl-CoA.
-
Enzyme Addition: Add purified BoxA and BoxB to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol: 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC) Assay
A direct assay for BoxC is more complex as its substrate is unstable. A coupled assay is often employed.
-
Substrate Generation: First, generate the substrate, 2,3-epoxy-2,3-dihydrobenzoyl-CoA, by incubating benzoyl-CoA with BoxA, BoxB, and NADPH until the epoxidase reaction is complete.
-
BoxC Addition: Add purified BoxC to the reaction mixture containing the generated epoxide.
-
Product Detection: The product, 3,4-dehydroadipyl-CoA semialdehyde, can be detected and quantified using HPLC or by coupling its formation to the BoxD reaction and monitoring NADPH formation.
Protocol: 3,4-Dehydroadipyl-CoA Semialdehyde Dehydrogenase (BoxD) Assay
This assay measures the production of NADPH.
-
Substrate Preparation: The substrate, 3,4-dehydroadipyl-CoA semialdehyde, needs to be enzymatically synthesized using BoxA, BoxB, and BoxC as described above.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate, and NADP⁺.
-
Enzyme Addition: Add purified BoxD to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.
-
Calculation: Calculate the rate of NADPH formation to determine enzyme activity.
Protocol: 2,3-Dihydro-2,3-dihydroxybenzoate Dehydrogenase (EntA) Assay
This assay monitors the formation of NADH.[12]
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), NAD⁺, and the substrate, 2,3-dihydro-2,3-dihydroxybenzoate.
-
Enzyme Addition: Add a known amount of purified EntA to the cuvette to start the reaction.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
Calculation: Use the molar extinction coefficient of NADH to calculate the rate of product formation and determine the enzyme activity.
Visualizations
Metabolic Pathway Diagram
Caption: Aerobic Benzoyl-CoA degradation pathway in Azoarcus evansii.
Experimental Workflow Diagram
Caption: A generalized workflow for recombinant enzyme production and characterization.
Conclusion
The enzymes involved in the metabolism of this compound and its related compounds represent fascinating examples of microbial metabolic diversity. The aerobic benzoyl-CoA pathway in Azoarcus evansii, with its unique epoxidase-initiated dearomatization, highlights an elegant solution to the challenge of aromatic ring cleavage. The structural and functional characterization of the BoxA/B, BoxC, and BoxD enzymes provides valuable insights into this process. Similarly, the study of EntA in the context of enterobactin biosynthesis is crucial for understanding bacterial iron acquisition and for the development of novel antimicrobials that target this essential pathway. While significant progress has been made, this guide also highlights areas where further research is needed, particularly in obtaining detailed quantitative kinetic data for the enzymes of the Box pathway. Such data will be invaluable for metabolic modeling, bioremediation applications, and the rational design of enzyme inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The reducing component BoxA of benzoyl-coenzyme A epoxidase from Azoarcus evansii is a [4Fe-4S] protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 1.14.13.208 benzoyl-CoA 2,3-epoxidase [enzyme.expasy.org]
- 4. ENZYME - 4.1.2.44 2,3-epoxybenzoyl-CoA dihydrolase [enzyme.expasy.org]
- 5. EC 4.1.2.44 [iubmb.qmul.ac.uk]
- 6. Aerobic benzoyl-coenzyme A (CoA) catabolic pathway in Azoarcus evansii: conversion of ring cleavage product by 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. KEGG ENZYME: 1.3.1.28 [genome.jp]
- 10. 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
An In-depth Technical Guide on the Role of 2,3-Dihydroxybenzoate Precursors in Escherichia coli Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the biosynthesis and metabolic significance of 2,3-dihydroxybenzoate (DHB), a critical precursor to the siderophore enterobactin (B1671361) in Escherichia coli. The pathway initiates from chorismate and proceeds through the key intermediate 2,3-dihydro-2,3-dihydroxybenzoate, not a CoA-activated derivative as sometimes misconstrued. This document provides a comprehensive overview of the enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols relevant to this vital metabolic pathway.
Introduction: The Central Role of Enterobactin in E. coli Iron Acquisition
Escherichia coli, like most living organisms, requires iron for a multitude of essential cellular processes. However, in aerobic environments and within a host, iron is often sparingly available. To overcome this limitation, E. coli synthesizes and secretes enterobactin, a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺)[1]. The biosynthesis of this crucial molecule is a key factor in the survival and virulence of pathogenic E. coli strains[2]. The pathway for enterobactin synthesis begins with the central metabolite chorismate and involves a series of enzymatic conversions to produce the catecholate precursor 2,3-dihydroxybenzoate (DHB)[1][3]. This guide focuses on the initial steps of this pathway, leading to the formation of DHB, and its subsequent activation and incorporation into the enterobactin molecule.
The Enterobactin Biosynthesis Pathway: From Chorismate to Enterobactin
The synthesis of enterobactin is a multi-enzyme process encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF)[1][2]. The pathway can be conceptually divided into two major stages: the formation of 2,3-dihydroxybenzoate (DHB) from chorismate, and the subsequent non-ribosomal peptide synthetase (NRPS)-mediated assembly of enterobactin from DHB and L-serine[3].
The key enzymatic steps are as follows:
-
Chorismate to Isochorismate: The first committed step is the conversion of chorismate to isochorismate, catalyzed by isochorismate synthase (EntC) [2][3].
-
Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: Isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate (B1213749) by the enzyme isochorismatase , which is the N-terminal domain of the bifunctional protein EntB [3].
-
2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB): The intermediate 2,3-dihydro-2,3-dihydroxybenzoate is oxidized to DHB by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) [1].
-
Activation of DHB: DHB is then activated by adenylation to form DHB-AMP, a reaction catalyzed by 2,3-dihydroxybenzoate-AMP ligase (EntE) [1].
-
Assembly of Enterobactin: The activated DHB is transferred to the aryl carrier protein (ArCP) domain of EntB, which has been post-translationally modified by the phosphopantetheinyl transferase EntD . Finally, the large NRPS enzyme EntF catalyzes the condensation of three molecules of DHB with three molecules of L-serine and subsequent cyclization to form the mature enterobactin molecule[1][4].
References
- 1. benchchem.com [benchchem.com]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemoenzymatic synthesis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, a key intermediate in the aerobic catabolism of benzoate (B1203000) in some bacteria. The synthesis involves two main stages: the biotechnological production of the precursor, (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid (2,3-DD), and its subsequent enzymatic ligation to Coenzyme A (CoA). This application note also describes a proposed in vitro assay for monitoring the synthesis and for potential use in screening for inhibitors of enzymes that may utilize this CoA ester.
Introduction
This compound is a crucial, yet unstable, intermediate in the aerobic benzoyl-CoA catabolic pathway. Its availability is essential for the in vitro study of the enzymes involved in this pathway, such as this compound dehydrogenase. These enzymes represent potential targets for the development of novel antimicrobial agents. This protocol outlines a robust method for generating this compound for such research purposes.
The overall workflow involves two key steps:
-
Biotechnological Production of (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid (2,3-DD): This precursor is synthesized from benzoate using a whole-cell biotransformation approach with E. coli expressing p-cumate (B1230055) 2,3-dioxygenase (PCDO).
-
Enzymatic Ligation to Coenzyme A: The purified 2,3-DD is then ligated to Coenzyme A using a promiscuous benzoate-CoA ligase.
Materials and Reagents
-
E. coli strain: BL21(DE3) or similar, transformed with a plasmid expressing p-cumate 2,3-dioxygenase (PCDO).
-
Growth Media: Luria-Bertani (LB) broth, Terrific Broth (TB), or similar, with appropriate antibiotics.
-
Induction Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Substrates and Reagents: Benzoic acid, Coenzyme A (lithium salt), ATP (disodium salt), MgCl₂, Dithiothreitol (DTT), Tris-HCl, Potassium phosphate (B84403) buffer, Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA).
-
Enzyme: Purified promiscuous benzoate-CoA ligase (e.g., from Rhodopseudomonas palustris or Thauera aromatica).
-
Purification: HPLC system with a C18 column, Solid-Phase Extraction (SPE) cartridges.
Experimental Protocols
Protocol for Production and Purification of (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzoic acid (2,3-DD)
This protocol is adapted from established methods for the biotransformation of benzoate.
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Bioreactor Cultivation: Inoculate a 1 L bioreactor containing TB medium with the overnight culture. Grow the cells at 30°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Biotransformation: Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 7.0) to a final OD₆₀₀ of 10. Add benzoate to a final concentration of 10 mM. Incubate at 30°C with gentle agitation. Monitor the conversion of benzoate to 2,3-DD by HPLC.
-
Purification of 2,3-DD:
-
Remove cells by centrifugation.
-
Acidify the supernatant to pH 3.0 with HCl.
-
Extract the 2,3-DD with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Further purify the crude 2,3-DD by flash chromatography on silica (B1680970) gel.
-
Protocol for Enzymatic Synthesis of this compound
This is a proposed protocol based on methods for other acyl-CoA ligases.
-
Reaction Mixture: In a total volume of 1 mL, combine the following in a microcentrifuge tube:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM ATP
-
2 mM DTT
-
1 mM Coenzyme A
-
2 mM purified 2,3-DD
-
5-10 µg of purified benzoate-CoA ligase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitoring the Reaction: Monitor the formation of the CoA ester by HPLC. An aliquot of the reaction can be quenched with an equal volume of acetonitrile/1% TFA and analyzed.
-
Purification of this compound:
-
Stop the reaction by adding TFA to a final concentration of 0.1%.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the fractions containing the product.
-
In Vitro Assay: HPLC-based Monitoring of Synthesis
A direct and reliable method to assay the synthesis of this compound is through HPLC analysis.
-
HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 60% Solvent B over 20 minutes.
-
Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and 280 nm (for the benzoyl moiety).
-
Quantification: The concentration of the product can be determined by creating a standard curve with a known concentration of a similar aromatic CoA ester (e.g., benzoyl-CoA) or by using the extinction coefficient of CoA.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
| Parameter | Value | Method of Determination |
| 2,3-DD Production | ||
| Biotransformation Yield | >95% | HPLC |
| Purity of 2,3-DD | >98% | HPLC |
| CoA Ligation | ||
| Reaction Time | 1-2 hours | HPLC |
| Conversion Yield | ~70-80% (estimated) | HPLC |
| Purity of CoA Ester | >95% | HPLC |
| Enzyme Kinetics (Hypothetical) | ||
| Km for 2,3-DD | To be determined | HPLC-based assay |
| Km for CoA | To be determined | HPLC-based assay |
| Vmax | To be determined | HPLC-based assay |
Visualizations
Caption: Chemoenzymatic synthesis and assay workflow.
Caption: Aerobic benzoyl-CoA catabolic pathway.
Troubleshooting
-
Low yield of 2,3-DD: Optimize induction conditions (IPTG concentration, temperature, time) and biotransformation parameters (cell density, benzoate concentration).
-
Low yield of CoA ester: Ensure the activity of the CoA ligase. Use fresh ATP and CoA solutions. Optimize the ratio of substrates.
-
Degradation of CoA ester: The product is likely unstable. Perform purification at low temperatures and use freshly prepared solutions for assays. Store the lyophilized product at -80°C.
Conclusion
The protocols described provide a comprehensive framework for the synthesis and purification of this compound. This will enable researchers to conduct detailed in vitro studies of the enzymes involved in the benzoyl-CoA catabolic pathway, facilitating the discovery and characterization of potential enzyme inhibitors for drug development.
Application Notes and Protocols for 2,3-Dihydroxybenzoyl-CoA Synthase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of enterobactin, a siderophore crucial for iron acquisition in many Gram-negative bacteria like Escherichia coli, is a well-established target for the development of novel antimicrobial agents. The enzyme 2,3-dihydroxybenzoyl-CoA synthase, more accurately described as 2,3-dihydroxybenzoate-AMP ligase (EntE), plays a pivotal role in this pathway. EntE catalyzes the activation of 2,3-dihydroxybenzoate (DHB) and its subsequent transfer to the aryl carrier protein (ArCP) domain of EntB. While the natural acceptor is the ArCP domain of EntB, Coenzyme A (CoA) can be utilized in vitro as an acceptor for the activated DHB, forming 2,3-dihydroxybenzoyl-CoA. This application note provides detailed protocols for assaying the activity of this crucial enzyme, offering both a continuous spectrophotometric method and a discontinuous HPLC-based method. These assays are essential for screening potential inhibitors and for the kinetic characterization of the enzyme.
Principle of the Assays
1. Continuous Spectrophotometric Assay:
This assay couples the release of pyrophosphate (PPi) from the EntE-catalyzed reaction to the oxidation of NADH. The reaction sequence is as follows:
-
EntE: 2,3-DHB + ATP + CoA → 2,3-dihydroxybenzoyl-CoA + AMP + PPi
-
Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi
-
Pyruvate Kinase: Pi + Phosphoenolpyruvate → Pyruvate + ATP
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. This coupled assay provides a real-time measurement of enzyme activity.
2. Discontinuous HPLC-Based Assay:
This method directly measures the formation of the product, 2,3-dihydroxybenzoyl-CoA, or the consumption of the substrate, 2,3-dihydroxybenzoate. The reaction is initiated and allowed to proceed for a specific time, after which it is quenched. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate and product. This method is highly specific and can be used to confirm the results of the spectrophotometric assay.
Data Presentation
Table 1: Key Reagents and Their Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| Tris-HCl (pH 8.0) | 1 M | 50 mM |
| MgCl₂ | 1 M | 5 mM |
| ATP | 100 mM | 1 mM |
| 2,3-Dihydroxybenzoate (DHB) | 10 mM | 50 µM |
| Coenzyme A (CoA) | 10 mM | 100 µM |
| EntE Enzyme | 1 mg/mL | 1-10 µg/mL |
| For Spectrophotometric Assay: | ||
| Phosphoenolpyruvate (PEP) | 50 mM | 1 mM |
| NADH | 10 mM | 200 µM |
| Pyruvate Kinase (PK) | 500 U/mL | 5 U/mL |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | 10 U/mL |
| Inorganic Pyrophosphatase | 100 U/mL | 1 U/mL |
Table 2: Typical Kinetic Parameters for EntE
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| 2,3-Dihydroxybenzoate | 5 - 20 | 0.5 - 2.0 |
| ATP | 100 - 500 | - |
| Coenzyme A | 50 - 200 | - |
Note: These values are illustrative and may vary depending on the specific enzyme preparation and assay conditions.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
A. Reagents and Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
ATP (100 mM)
-
2,3-Dihydroxybenzoate (DHB) (10 mM in DMSO)
-
Coenzyme A (CoA) (10 mM in water)
-
Phosphoenolpyruvate (PEP) (50 mM)
-
NADH (10 mM)
-
Pyruvate Kinase (PK) (500 U/mL)
-
Lactate Dehydrogenase (LDH) (1000 U/mL)
-
Inorganic Pyrophosphatase (100 U/mL)
-
Purified EntE enzyme
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate or cuvettes
B. Assay Procedure:
-
Prepare a master mix containing Tris-HCl, MgCl₂, ATP, PEP, NADH, PK, LDH, and inorganic pyrophosphatase at their final concentrations in a total volume appropriate for the number of assays.
-
Aliquot the master mix into individual wells of a 96-well plate or cuvettes.
-
Add the substrate, 2,3-dihydroxybenzoate, to each well/cuvette.
-
To initiate the reaction, add the EntE enzyme to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Discontinuous HPLC-Based Assay
A. Reagents and Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
MgCl₂ (1 M)
-
ATP (100 mM)
-
2,3-Dihydroxybenzoate (DHB) (10 mM in DMSO)
-
Coenzyme A (CoA) (10 mM in water)
-
Purified EntE enzyme
-
Quenching solution (e.g., 10% Trichloroacetic acid or 5 M Formic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% TFA
-
UV detector
B. Assay Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing Tris-HCl, MgCl₂, ATP, and CoA at their final concentrations.
-
Add the substrate, 2,3-dihydroxybenzoate.
-
Initiate the reaction by adding the EntE enzyme.
-
Incubate the reaction at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Separate the substrate and product using a suitable gradient of mobile phases A and B (e.g., 5-95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 310 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of authentic 2,3-dihydroxybenzoyl-CoA or by the disappearance of the substrate.
Mandatory Visualization
Caption: Workflow for 2,3-dihydroxybenzoyl-CoA synthase assay.
Caption: Enzymatic reaction catalyzed by EntE.
Application Notes and Protocols for the HPLC Detection of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydroxy-2,3-dihydrobenzoyl-CoA is a key intermediate in various metabolic pathways, particularly in the aerobic and anaerobic degradation of aromatic compounds. Accurate and sensitive detection of this molecule is crucial for studying these pathways, screening for enzyme inhibitors, and in drug development processes where microbial metabolic pathways are harnessed. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such polar, non-volatile compounds. This document provides detailed application notes and protocols for the detection of this compound using reversed-phase HPLC with UV detection. The methodologies described are based on established principles for the analysis of Coenzyme A (CoA) esters and related aromatic compounds.
Principle of the Method
The separation of this compound is achieved by reversed-phase HPLC. Due to the polar and anionic nature of CoA esters at typical mobile phase pH, an ion-pairing agent is often incorporated into the mobile phase. The ion-pairing agent, a large ionic molecule with a hydrophobic region, associates with the charged analyte to form a neutral ion pair. This increases the hydrophobicity of the analyte, allowing for better retention and separation on a non-polar stationary phase, such as a C18 column. Detection is typically performed by monitoring the UV absorbance of the adenine (B156593) ring of the CoA moiety at approximately 254-260 nm.
Experimental Protocols
Method 1: Ion-Pairing Reversed-Phase HPLC
This protocol is adapted from established methods for the separation of various acyl-CoA derivatives and is suitable for the quantification of this compound in biological matrices.
1. Materials and Reagents
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) or other suitable ion-pairing agent
-
Phosphoric acid (H₃PO₄) for pH adjustment
-
Perchloric acid (HClO₄) for sample extraction
-
Potassium carbonate (K₂CO₃) for neutralization
-
Analytical standard of this compound (if available) or a closely related standard for method development.
2. Sample Preparation (from bacterial cell culture)
-
Quench metabolism by rapidly harvesting cells and freezing them in liquid nitrogen.
-
Extract the CoA esters by adding 1 mL of ice-cold 0.4 M perchloric acid to the cell pellet.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding 3 M potassium carbonate solution dropwise until the pH is between 6.0 and 7.0.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 5.0) with 5 mM tetrabutylammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% to 50% B (linear gradient)
-
30-35 min: 50% B (isocratic)
-
35-40 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to a standard (if available) or by mass spectrometry confirmation.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared from a standard of known concentration.
Data Presentation
The following table summarizes expected performance characteristics for HPLC methods analyzing benzoyl-CoA derivatives, which can be used as a benchmark for the analysis of this compound.
| Parameter | Method 1 (Ion-Pairing RP-HPLC) | Method 2 (Alternative RP-HPLC) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 100 mM K-Phosphate, 5mM TBAOH, pH 5.0 | 50 mM K-Phosphate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 260 nm | UV at 254 nm |
| Expected Retention Time | 15 - 25 min | 12 - 20 min |
| Limit of Detection (LOD) | ~0.1 µM | ~0.5 µM |
| Limit of Quantitation (LOQ) | ~0.5 µM | ~1.5 µM |
Note: The values presented are estimates based on similar compounds and may vary depending on the specific HPLC system, column, and exact analytical conditions.
Visualizations
Application Note: Mass Spectrometry Analysis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-dihydroxy-2,3-dihydrobenzoyl-CoA is a potential intermediate in the biosynthesis of various secondary metabolites. Its structure, combining a polar dihydroxy-dihydrobenzoyl group with the large Coenzyme A (CoA) moiety, presents unique challenges for quantitative analysis. This document provides a detailed application note and a proposed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined here are synthesized from established protocols for the analysis of related acyl-CoA compounds and dihydroxybenzoic acids, offering a robust starting point for researchers.
Principle
The analytical method involves the extraction of acyl-CoA thioesters from a biological matrix, followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC). The separated analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, which are crucial for analyzing low-abundance endogenous metabolites.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Bacterial/Cell Culture
This protocol is adapted from established methods for extracting a broad range of acyl-CoAs from cell cultures.[1]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C[2]
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the pellet twice with ice-cold PBS.[1]
-
-
Lysis and Extraction:
-
Add 1 mL of chilled (-80°C) methanol to the cell pellet or monolayer.[2] For adherent cells, use a cell scraper to collect the cell lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation:
-
Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.[1]
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of 50% methanol in 50 mM ammonium acetate (pH 7). This solvent has been shown to provide good stability for acyl-CoAs.[1][2]
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following parameters are proposed based on typical methods for separating acyl-CoA compounds.[2][3]
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC) |
| Column | Reversed-phase C18 column (e.g., Luna® C18(2), 100 x 2.0 mm, 3 µm)[2] |
| Column Temperature | 32 °C[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[2] |
| Mobile Phase B | Acetonitrile (LC-MS Grade)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Table 2: Proposed Mass Spectrometry Parameters
Molecular Formula of this compound: C₂₈H₄₂N₇O₁₉P₃S Monoisotopic Mass: 921.15 g/mol
| Parameter | Recommended Setting | Justification |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Sciex QTRAP, Thermo Orbitrap) | Provides necessary sensitivity and selectivity for quantification. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar and semi-polar analytes like acyl-CoAs. |
| Ionization Mode | Negative Ion Mode | Recommended for acyl-CoAs due to the presence of phosphate (B84403) groups, which readily deprotonate.[4] |
| Precursor Ion ([M-H]⁻) | m/z 920.14 | Represents the deprotonated molecule of interest. |
| MRM Transition 1 | 920.14 → 408.0 | A characteristic fragment of the CoA moiety resulting from cleavage of the pyrophosphate bond.[5] |
| MRM Transition 2 | 920.14 → 111.0 | Corresponds to the loss of CO₂ from the deprotonated 2,3-dihydroxy-2,3-dihydrobenzoate (B1260427) moiety ([M-H-CO₂]⁻).[6] |
| MRM Transition 3 | 920.14 → 93.0 | Corresponds to the subsequent loss of H₂O from the m/z 111 fragment ([M-H-CO₂-H₂O]⁻).[6] |
| Collision Energy (CE) | To be optimized (start at -35 to -50 eV) | Must be empirically determined for the specific instrument to maximize fragment ion intensity.[5] |
| Source Temperature | 400 - 500 °C | Typical range for ESI sources. |
| Desolvation Gas Flow | Instrument Dependent | To be optimized for efficient solvent evaporation. |
Visualizations
Experimental and Biosynthetic Pathways
The following diagrams illustrate the proposed experimental workflow and a relevant biosynthetic pathway.
Caption: Experimental workflow for the analysis of this compound.
Caption: Biosynthesis of 2,3-dihydroxybenzoate, a precursor to the target analyte.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA as an Enzymatic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA is a key intermediate in the aerobic metabolism of benzoate (B1203000) in several bacteria, most notably in the beta-proteobacterium Azoarcus evansii. This molecule serves as a crucial substrate for enzymes involved in the breakdown of aromatic compounds, a pathway of significant interest for bioremediation and biocatalysis. Understanding the enzymes that utilize this substrate is fundamental for pathway elucidation, enzyme characterization, and the development of novel biocatalytic processes. These application notes provide a comprehensive overview of the use of this compound as an enzymatic substrate, including detailed protocols for its synthesis and use in enzymatic assays.
Metabolic Significance
In Azoarcus evansii, this compound is a central intermediate in the "box" pathway for aerobic benzoate degradation. This pathway is distinct from the more common catechol or protocatechuate pathways. The initial step involves the activation of benzoate to benzoyl-CoA, which is then dihydroxylated to form this compound. This substrate is subsequently acted upon by a cascade of enzymes, leading to ring cleavage and eventual entry into central metabolism.
The key enzymatic step involving this compound is its conversion to 2,3-epoxy-2,3-dihydrobenzoyl-CoA, which is then the actual substrate for the ring-cleavage enzyme, benzoyl-CoA-dihydrodiol lyase (BoxC). This enzyme catalyzes the hydrolytic cleavage of the aromatic ring, a critical step in the degradation of the stable benzene (B151609) moiety.
Data Presentation
Table 1: Kinetic Parameters of Benzoyl-CoA-dihydrodiol Lyase (BoxC) from Azoarcus evansii
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Optimum pH |
| Benzoyl-CoA-dihydrodiol Lyase (BoxC) | 2,3-epoxy-2,3-dihydrobenzoyl-CoA | 17[1] | 4.9[1] | 9[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from benzoyl-CoA using the BoxA and BoxB enzymes from Azoarcus evansii.
Materials:
-
Purified BoxA (reductase component) and BoxB (oxygenase component) enzymes
-
Benzoyl-CoA
-
NADPH
-
Oxygen (supplied by atmospheric air in an open system)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2
-
Quenching Solution: 10% (v/v) Perchloric Acid
-
HPLC system for product purification and analysis
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube or a larger vessel for preparative scale:
-
Reaction Buffer
-
Benzoyl-CoA (final concentration 0.5 mM)
-
NADPH (final concentration 1 mM)
-
BoxA (final concentration 1 µM)
-
BoxB (final concentration 1 µM)
-
-
Incubate the reaction mixture at 30°C with gentle shaking to ensure adequate oxygenation.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes). Quench the reaction by adding an equal volume of Quenching Solution.
-
Analyze the quenched samples by reverse-phase HPLC to monitor the consumption of benzoyl-CoA and the formation of this compound. The product can be detected by its UV absorbance, typically around 260 nm.
-
Once the reaction is complete, quench the entire reaction mixture.
-
Purify the this compound from the reaction mixture using preparative HPLC.
-
Lyophilize the purified product for storage at -80°C.
Protocol 2: Spectrophotometric Assay for Benzoyl-CoA-dihydrodiol Lyase (BoxC) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of benzoyl-CoA-dihydrodiol lyase (BoxC). The assay is coupled with the preceding enzyme, which generates the true substrate, 2,3-epoxy-2,3-dihydrobenzoyl-CoA, and the subsequent enzyme, 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase (BoxD), which consumes the product of the BoxC reaction. The overall reaction is monitored by the oxidation of NADP+ by BoxD.[2]
Materials:
-
Purified BoxA, BoxB, BoxC, and BoxD enzymes from Azoarcus evansii
-
Benzoyl-CoA
-
NADPH
-
NADP+
-
Assay Buffer: 100 mM MOPS, pH 7.2[2]
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a master mix containing all components except the initiating substrate, benzoyl-CoA. The final concentrations in the assay should be:
-
Assay Buffer
-
BoxA (sufficient concentration to ensure it is not rate-limiting)
-
BoxB (sufficient concentration to ensure it is not rate-limiting)
-
BoxC (the enzyme to be assayed, at a suitable concentration)
-
BoxD (sufficient concentration to ensure it is not rate-limiting)
-
NADPH (e.g., 0.2 mM)
-
NADP+ (e.g., 4 mM)[2]
-
-
Add the master mix to a cuvette and place it in the spectrophotometer.
-
Start the reaction by adding benzoyl-CoA (e.g., to a final concentration of 0.1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The activity of BoxC can be determined from this rate, assuming it is the rate-limiting step in the coupled reaction.
Visualizations
Caption: Aerobic benzoate degradation pathway in Azoarcus evansii.
Caption: Experimental workflow for synthesis and enzymatic assay.
References
Purification of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, a key intermediate in the metabolism of aromatic compounds. The following sections outline the enzymatic synthesis of this CoA ester and subsequent purification techniques, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Introduction
This compound is a crucial, yet often unstable, metabolite in the bacterial degradation pathways of aromatic compounds such as benzoate. Its purification is essential for various research applications, including enzyme kinetics, structural biology, and the development of novel antimicrobial agents. This document details a robust workflow for the production and purification of this compound, ensuring high purity for downstream applications.
Enzymatic Synthesis of this compound
The synthesis of this compound is typically achieved enzymatically from its precursor, 2,3-dihydroxy-2,3-dihydrobenzoate (B1260427). This reaction is catalyzed by a specific CoA ligase, such as a benzoate-CoA ligase, which activates the carboxylic acid group of the substrate for thioesterification with Coenzyme A.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5):
-
2,3-dihydroxy-2,3-dihydrobenzoate (substrate)
-
Coenzyme A (CoA)
-
ATP (energy source)
-
MgCl₂ (cofactor for the ligase)
-
Purified benzoate-CoA ligase or a similar activating enzyme.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific ligase used (typically 25-37°C) for a sufficient duration to allow for maximal conversion of the substrate.
-
Monitoring the Reaction: The progress of the reaction can be monitored by HPLC, observing the depletion of the 2,3-dihydroxy-2,3-dihydrobenzoate peak and the appearance of the this compound peak.
Purification Techniques
A two-step purification process involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for obtaining high-purity this compound.
Solid-Phase Extraction (SPE)
SPE is employed as an initial clean-up and concentration step to remove unreacted substrates, ATP, and other small molecules from the enzymatic reaction mixture. A C18 stationary phase is effective for retaining the relatively nonpolar CoA ester while allowing polar contaminants to be washed away.
Experimental Protocol: Solid-Phase Extraction
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then equilibration buffer (e.g., 0.1% trifluoroacetic acid in water) through the cartridge.
-
Sample Loading: Load the enzymatic reaction mixture onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent solution (e.g., 5% methanol in water with 0.1% TFA) to remove hydrophilic impurities.
-
Elution: Elute the bound this compound with a higher concentration of organic solvent (e.g., 50-80% methanol or acetonitrile (B52724) in water with 0.1% TFA).
-
Solvent Evaporation: The eluted fraction can be concentrated by vacuum centrifugation or lyophilization.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is utilized for the final polishing step to achieve high purity of the target compound. A C18 column is typically used with a gradient of an organic solvent in an aqueous mobile phase.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the CoA ester. The exact gradient will need to be optimized but can be based on gradients used for similar aromatic CoA esters.
-
Detection: The elution of this compound can be monitored by UV absorbance, typically at around 260 nm (due to the adenine (B156593) moiety of CoA) and a wavelength specific to the dihydroxy-dihydrobenzoyl moiety.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.
-
Purity Analysis: The purity of the collected fractions should be assessed by analytical HPLC.
Data Presentation
| Purification Step | Parameter | Value | Reference |
| Enzymatic Synthesis | Substrate | 2,3-dihydroxy-2,3-dihydrobenzoate | N/A |
| Enzyme | Benzoate-CoA ligase | ||
| Purity after Synthesis | Variable | N/A | |
| Solid-Phase Extraction | Stationary Phase | C18 | General Protocol |
| Elution Solvent | 50-80% Acetonitrile/Methanol | General Protocol | |
| Estimated Recovery | >80% | [1] | |
| HPLC Purification | Column | Reversed-Phase C18 | [2] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | [2] | |
| Purity after HPLC | >95% | [2] |
Visualization of Workflows and Pathways
General Workflow for Purification
References
Application Notes and Protocols for Developing Inhibitors of 2,3-Dihydroxybenzoyl-CoA Producing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various metabolic processes. Pathogenic bacteria have evolved sophisticated mechanisms to acquire iron from their hosts, a key factor in their virulence. One such mechanism is the production and secretion of high-affinity iron chelators called siderophores. The biosynthesis of many catecholate-type siderophores, such as enterobactin (B1671361) in Escherichia coli, relies on the precursor 2,3-dihydroxybenzoic acid (DHB).
The activation of DHB for its incorporation into the siderophore backbone is catalyzed by a class of enzymes known as 2,3-dihydroxybenzoate--CoA ligases (also referred to as 2,3-dihydroxybenzoate-AMP ligases). These enzymes, for instance, EntE in E. coli and DhbE in Bacillus subtilis, are essential for siderophore biosynthesis and, consequently, for bacterial survival in iron-limited environments.[1][2] This makes them attractive targets for the development of novel antimicrobial agents. By inhibiting these enzymes, it is possible to disrupt the pathogen's ability to acquire iron, thereby attenuating its growth and virulence.
These application notes provide a comprehensive guide for researchers interested in developing inhibitors against 2,3-dihydroxybenzoyl-CoA producing enzymes. We will cover the relevant signaling pathway, quantitative data for a known inhibitor, and detailed experimental protocols for inhibitor screening and characterization.
Signaling Pathway: Enterobactin Biosynthesis
The biosynthesis of enterobactin, a well-characterized siderophore, provides a clear example of the role of 2,3-dihydroxybenzoate--CoA ligase (EntE). The pathway begins with chorismate, a key intermediate in the shikimate pathway, and proceeds through a series of enzymatic steps to produce the final cyclic tri-ester of 2,3-dihydroxybenzoyl-serine.
Quantitative Data for a Known Inhibitor
A potent competitive inhibitor of E. coli 2,3-dihydroxybenzoate-AMP ligase (EntE) has been synthesized and characterized. This inhibitor, 2,3-dihydroxybenzohydroxamoyl adenylate, acts as a product analog.[3] The table below summarizes its inhibitory activity and highlights the importance of the catechol hydroxyl groups for binding affinity.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | Notes | Reference |
| 2,3-Dihydroxybenzohydroxamoyl adenylate | EntE (E. coli) | Competitive | 4.5 | A potent product analog inhibitor. | [3] |
| 2-Hydroxybenzohydroxamoyl adenylate | EntE (E. coli) | Competitive | 15.75 | Deletion of the 3-OH group reduces inhibitory activity by a factor of 3.5. | [3] |
| Benzohydroxamoyl adenylate | EntE (E. coli) | Competitive | ~9000 | Removal of both hydroxyl groups reduces inhibitory activity by a factor of approximately 2000. | [3] |
Experimental Protocols
High-Throughput Screening (HTS) for Inhibitors
This protocol outlines a high-throughput screening assay to identify inhibitors of 2,3-dihydroxybenzoate--CoA ligase. The assay is based on the colorimetric detection of the remaining free Coenzyme A (CoA) after the enzymatic reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4]
Workflow for High-Throughput Inhibitor Screening
References
- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: synthesis, substituent effects, and additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of EntA Dehydrogenase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
EntA, formally known as 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, is a key enzyme in the biosynthesis of the siderophore enterobactin (B1671361) in Escherichia coli and other bacteria.[1][2][3] Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. The biosynthesis of enterobactin is crucial for bacterial survival in iron-limited conditions, making the enzymes in this pathway, including EntA, potential targets for the development of novel antimicrobial agents. EntA catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate.[1][3] This application note provides a detailed protocol for the expression of recombinant EntA dehydrogenase in E. coli and its subsequent purification to homogeneity.
Enterobactin Biosynthesis Pathway:
The synthesis of the iron-chelating molecule enterobactin from chorismate involves a series of enzymatic reactions. EntA is part of the initial steps that produce the 2,3-dihydroxybenzoate (DHB) precursor. The pathway highlights the central role of EntA in producing a key building block of enterobactin.
Caption: Simplified overview of the Enterobactin biosynthesis pathway highlighting the role of EntA.
Experimental Protocols
This section details the methodologies for the expression and purification of recombinant EntA dehydrogenase. The protocol is based on common practices for the expression of recombinant proteins in E. coli and purification of dehydrogenases.
1. Gene Cloning and Expression Vector Construction
The entA gene from E. coli K-12 is amplified using polymerase chain reaction (PCR). The primers are designed to incorporate restriction sites (e.g., NdeI and XhoI) for cloning into a suitable expression vector, such as the pET-28a(+) vector, which allows for the expression of an N-terminal hexahistidine (His6)-tagged protein.
2. Expression of Recombinant EntA Dehydrogenase
-
Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression from pET vectors.[4][5]
-
Culture Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). Optimal induction conditions (IPTG concentration, temperature, and induction time) may need to be determined empirically.
Protocol:
-
Transform the pET-28a(+)-entA plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar (B569324) plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of LB broth with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a reduced temperature, for instance, 18-25°C, for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
3. Purification of Recombinant EntA Dehydrogenase
The purification protocol involves cell lysis followed by a two-step chromatography process: Immobilized Metal Affinity Chromatography (IMAC) and Size-Exclusion Chromatography (SEC).
Buffers Required:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl.
Protocol:
Step 1: Cell Lysis
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His6-tagged EntA protein with Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified EntA.
Step 3: Size-Exclusion Chromatography (SEC)
-
Pool the fractions containing EntA from the IMAC step and concentrate them using an appropriate centrifugal filter device.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer. EntA is expected to elute as a tetramer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C.
Experimental Workflow for EntA Purification:
Caption: Workflow for the expression and purification of recombinant EntA dehydrogenase.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the purification of EntA dehydrogenase based on typical yields for other dehydrogenases expressed in E. coli.
Table 1: Purification of EntA Dehydrogenase (Representative Data)
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity Eluate | 25 | 800 | 32.0 | 80 | 16 |
| Size-Exclusion Pool | 15 | 600 | 40.0 | 60 | 20 |
Note: These values are illustrative and may vary depending on the specific experimental conditions.
Table 2: Characterization of Purified EntA Dehydrogenase
| Parameter | Value | Reference/Method |
| Molecular Weight (monomer) | ~26 kDa | Calculated from amino acid sequence/SDS-PAGE |
| Oligomeric State | Tetramer | Size-Exclusion Chromatography, Analytical Ultracentrifugation[6] |
| Purity | >95% | SDS-PAGE, Densitometry |
| Typical Yield | 10-20 mg/L of culture | Based on similar recombinant dehydrogenase purifications[7] |
| Optimal pH for Activity | ~8.5 - 9.5 | Enzymatic Assay |
| Cofactor | NAD+ | [3] |
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the successful expression and purification of active EntA dehydrogenase. The availability of highly pure and active enzyme is essential for detailed biochemical and structural studies, as well as for high-throughput screening of potential inhibitors. These efforts can significantly contribute to the development of novel therapeutics targeting bacterial iron acquisition.
References
- 1. Determination of the crystal structure of EntA, a 2,3-dihydro-2,3-dihydroxybenzoic acid dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entA 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression and purification of tagged Escherichia coli proteins using a chromosomal knock-in strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
experimental protocol for measuring 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA stability
Topic: Experimental Protocol for Measuring the Stability of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the anaerobic degradation pathway of aromatic compounds. Understanding its stability is crucial for elucidating metabolic pathways, developing enzyme inhibitors, and for applications in synthetic biology. This document provides a detailed experimental protocol for measuring the stability of this compound under various physicochemical conditions. The protocol outlines the synthesis and purification of the compound, the experimental setup for stability studies, and the analytical methods for quantification.
Signaling and Metabolic Pathway Context
This compound is involved in the benzoyl-CoA pathway, a central route for the anaerobic metabolism of a wide range of aromatic compounds by diverse microorganisms.[1][2][3] This pathway is essential for the biogeochemical cycling of carbon in anoxic environments.[3] The stability of this intermediate directly impacts the efficiency of the overall metabolic route.
Caption: Simplified anaerobic benzoyl-CoA degradation pathway.
Experimental Workflow
The overall experimental workflow for assessing the stability of this compound is depicted below. The process involves the synthesis and purification of the target compound, followed by incubation under controlled conditions and subsequent analysis to quantify its degradation over time.
Caption: Workflow for this compound stability assessment.
Materials and Methods
Materials
-
2,3-dihydroxybenzoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
pH meter
-
Thermostatically controlled incubator or water bath
-
Lyophilizer
-
Centrifuge
-
Vortex mixer
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of this compound can be adapted from established methods for CoA ester synthesis.[4]
-
Activation of 2,3-dihydroxybenzoic acid:
-
Dissolve 2,3-dihydroxybenzoic acid, DCC, and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A trilithium salt in a minimal amount of cold, degassed water.
-
Slowly add the activated NHS-ester solution to the Coenzyme A solution while maintaining the pH at 7.0-7.5 with dilute NaOH.
-
Stir the reaction mixture on ice for 2-4 hours.
-
-
Purification by Solid-Phase Extraction (SPE): [4]
-
Acidify the reaction mixture to pH 3.0 with dilute HCl.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a stepwise gradient of methanol in water.
-
Collect fractions and analyze by HPLC-UV at 260 nm.
-
Pool the fractions containing the pure product and lyophilize.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using LC-MS and NMR spectroscopy.
-
Stability Assay
-
Preparation of Stock Solution:
-
Prepare a stock solution of purified this compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0). The concentration should be accurately determined by UV spectrophotometry using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε260 = 16,400 M⁻¹cm⁻¹).
-
-
Incubation Conditions:
-
Prepare a series of reaction mixtures in different buffers to investigate the effect of pH (e.g., pH 5.0, 7.0, 9.0).
-
To study the effect of temperature, set up parallel experiments at different temperatures (e.g., 4°C, 25°C, 37°C).
-
The final concentration of this compound in the reaction mixtures should be in the range of 50-100 µM.
-
-
Time-Course Experiment:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or by acidification to stop further degradation.
-
Centrifuge the quenched samples to precipitate any proteins or salts and collect the supernatant for analysis.
-
Analytical Method: RP-HPLC-UV
The concentration of remaining this compound will be determined by reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).[5][6]
-
HPLC System and Column:
-
Use a C18 reversed-phase column.
-
-
Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve good separation of the parent compound from its degradation products.
-
-
Detection:
-
Monitor the elution profile at 260 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the purified this compound.
-
Calculate the concentration of the compound in the experimental samples by integrating the peak area and comparing it to the standard curve.
-
Data Presentation and Analysis
The quantitative data from the stability studies should be summarized in tables for easy comparison. The percentage of remaining this compound at each time point under different conditions will be calculated.
Tabulated Data
Table 1: Effect of pH on the Stability of this compound at 25°C
| Time (min) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 15 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
| 240 | ... | ... | ... |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Time (min) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 15 | ... | ... | ... |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
| 240 | ... | ... | ... |
Kinetic Analysis
The degradation of this compound can be modeled using kinetic equations. By plotting the natural logarithm of the concentration versus time, the first-order degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) of the compound under each condition can then be calculated using the following equation:
t₁/₂ = 0.693 / k
Conclusion
This application note provides a comprehensive protocol for assessing the stability of this compound. The described methods for synthesis, purification, and analysis will enable researchers to obtain reliable and reproducible data on the stability of this important metabolic intermediate. The results from these studies will contribute to a better understanding of anaerobic aromatic degradation pathways and can inform the design of novel biocatalysts and therapeutic agents.
References
- 1. Benzoyl Coenzyme A Pathway-Mediated Metabolism of meta-Hydroxy-Aromatic Acids in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Benzoyl-CoA, a universal biomarker for anaerobic degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoenzymatic Synthesis of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, a key intermediate in the aerobic metabolism of benzoate (B1203000) in some bacteria. The protocols are designed to be a valuable resource for researchers in biochemistry, enzymology, and drug development who are interested in producing this and related compounds for further study.
Introduction
This compound is a crucial intermediate in an alternative aerobic pathway for benzoate degradation, notably characterized in the bacterium Azoarcus evansii.[1][2] In this pathway, benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. Subsequently, a novel enzyme system, benzoyl-CoA 2,3-dioxygenase, catalyzes the dihydroxylation of the aromatic ring to yield this compound.[2][3] This chemoenzymatic approach offers a highly specific and efficient method for the synthesis of this molecule, which can be challenging to produce through traditional chemical synthesis.
The synthesis described here involves two main enzymatic steps:
-
Synthesis of Benzoyl-CoA: Benzoate is converted to benzoyl-CoA using a recombinant benzoate-CoA ligase.
-
Dihydroxylation of Benzoyl-CoA: The produced benzoyl-CoA is then converted to this compound using a recombinant benzoyl-CoA 2,3-dioxygenase system.
This document provides detailed protocols for the expression and purification of the required enzymes, the enzymatic synthesis of the target molecule, and its subsequent purification.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biochemical pathway for the synthesis of this compound and the overall experimental workflow.
Caption: Chemoenzymatic pathway for the synthesis of this compound.
Caption: Overall experimental workflow for the production of this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the key steps of the synthesis.
Table 1: Protein Expression and Purification Summary
| Enzyme | Expression Host | Culture Volume (L) | Wet Cell Weight (g) | Purified Protein (mg) | Purity (%) |
| Benzoate-CoA Ligase | E. coli BL21(DE3) | ||||
| Benzoyl-CoA Dioxygenase (BoxA) | E. coli BL21(DE3) | ||||
| Benzoyl-CoA Dioxygenase (BoxB) | E. coli BL21(DE3) |
Table 2: Enzymatic Synthesis of Benzoyl-CoA
| Parameter | Value |
| Benzoate Concentration (mM) | |
| ATP Concentration (mM) | |
| CoA-SH Concentration (mM) | |
| Enzyme Concentration (µM) | |
| Reaction Time (h) | |
| Conversion Yield (%) | |
| Isolated Yield (mg) |
Table 3: Enzymatic Synthesis of this compound
| Parameter | Value |
| Benzoyl-CoA Concentration (mM) | |
| NADPH Concentration (mM) | |
| BoxA Concentration (µM) | |
| BoxB Concentration (µM) | |
| Reaction Time (h) | |
| Conversion Yield (%) | |
| Isolated Yield (mg) |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the general procedure for expressing and purifying His-tagged benzoate-CoA ligase, BoxA, and BoxB in E. coli.
1.1. Gene Synthesis and Cloning:
-
Synthesize the genes encoding benzoate-CoA ligase, BoxA, and BoxB from Azoarcus evansii.
-
Codon-optimize the genes for expression in E. coli.
-
Clone the genes into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
1.2. Protein Expression:
-
Transform the expression plasmids into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzymes at -80°C.
Protocol 2: Enzymatic Synthesis of Benzoyl-CoA
This protocol is adapted from established methods for the enzymatic synthesis of aromatic CoA esters.[4][5]
-
Set up the reaction mixture in a total volume of 10 mL:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM MgCl2
-
5 mM ATP
-
2.5 mM Coenzyme A (free acid)
-
2 mM Benzoate
-
5 µM purified Benzoate-CoA Ligase
-
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the benzoyl-CoA peak and the disappearance of the benzoate peak.
-
Upon completion, proceed directly to purification or the next enzymatic step. For purification, refer to Protocol 4.
Protocol 3: Enzymatic Synthesis of this compound
This protocol is based on the known reaction catalyzed by benzoyl-CoA 2,3-dioxygenase.[2]
-
To the reaction mixture containing benzoyl-CoA (or to a fresh reaction with purified benzoyl-CoA), add the following components:
-
50 mM Potassium phosphate (B84403) buffer, pH 7.0
-
5 mM NADPH
-
10 µM purified BoxA
-
10 µM purified BoxB
-
-
Ensure the reaction is well-aerated by gentle stirring in an open vessel or by bubbling with air.
-
Incubate the reaction at 30°C for 4-6 hours.
-
Monitor the formation of this compound by HPLC-MS.
-
Once the reaction is complete, proceed to purification.
Protocol 4: Purification of CoA Esters by Solid-Phase Extraction (SPE)
This general protocol can be used for the purification of both benzoyl-CoA and this compound.[5]
-
Acidify the reaction mixture to pH 2.5-3.0 with 1 M HCl.
-
Activate a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the acidified reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 10 mL of water to remove salts and other hydrophilic components.
-
Wash the cartridge with 10 mL of 5% methanol in water to elute any remaining unreacted precursors.
-
Elute the CoA ester with 5 mL of 50-70% methanol in water.
-
Analyze the eluted fractions by HPLC.
-
Pool the fractions containing the pure product and lyophilize to obtain a powder.
-
Store the purified product at -80°C.
Note: These protocols provide a starting point for the chemoenzymatic synthesis of this compound. Optimization of reaction conditions, such as enzyme and substrate concentrations, temperature, and reaction time, may be necessary to achieve maximum yields.
References
- 1. Genes Coding for a New Pathway of Aerobic Benzoate Metabolism in Azoarcus evansii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Benzoyl-CoA 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA.
Troubleshooting Guide
Low yield or failed synthesis of this compound can arise from several factors related to enzyme activity, reaction conditions, and substrate integrity. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Enzymes (BoxA/BoxB) | - Verify Protein Integrity: Run SDS-PAGE to check for protein degradation. Optimize storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants like glycerol). Avoid repeated freeze-thaw cycles. - Confirm Enzyme Activity: If possible, perform an activity assay for the individual BoxA (reductase) and BoxB (oxygenase) components. For instance, BoxA activity can be measured by monitoring NADPH oxidation. - Ensure Proper Folding and Cofactor Incorporation: For recombinantly expressed enzymes, ensure that the expression and purification conditions promote correct protein folding and incorporation of necessary cofactors. BoxA contains an FAD and two [4Fe-4S] clusters, while BoxB is a diiron enzyme.[1] |
| Suboptimal Reaction Conditions | - pH and Temperature: The optimal pH and temperature can vary. Start with a pH around 8.0 and a temperature of 30°C and systematically vary these parameters to find the optimum for your specific enzyme preparations.[2] - Oxygen Availability: The reaction catalyzed by BoxB is an epoxidation that requires molecular oxygen. Ensure adequate aeration of the reaction mixture through shaking or gentle bubbling, but avoid vigorous agitation that could denature the enzymes. - Cofactor Limitation: The reaction is dependent on NADPH as a reducing equivalent. Ensure that NADPH is present in sufficient concentration and is not degraded. Consider using an NADPH regenerating system for longer reactions. |
| Substrate Issues | - Benzoyl-CoA Integrity: Verify the purity and concentration of your benzoyl-CoA substrate. Degradation can occur, especially with improper storage. - Substrate Inhibition: High concentrations of benzoyl-CoA could potentially inhibit the enzymes. Try varying the substrate concentration to identify any inhibitory effects.[3] |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the synthesis of this compound?
A1: The synthesis is part of the aerobic benzoyl-CoA catabolic pathway. It is a two-enzyme process involving Benzoyl-CoA oxygenase/reductase, which is composed of two proteins: BoxA (a reductase) and BoxB (an oxygenase). These enzymes catalyze the conversion of benzoyl-CoA to this compound.[2]
Biosynthetic Pathway Diagram
Caption: Enzymatic conversion of Benzoyl-CoA.
Q2: What are the key components and concentrations for an in vitro activity assay?
A2: A typical spectrophotometric assay for benzoyl-CoA oxygenase/reductase activity monitors the oxidation of NADPH at 340 nm. The table below summarizes the key components.[2]
| Component | Stock Concentration | Volume (for 1 mL reaction) | Final Concentration |
| Tris-HCl (pH 8.0) | 1 M | 100 µL | 100 mM |
| FAD | 2 mM | 100 µL | 0.2 mM |
| NADPH | 6 mM | 100 µL | 0.6 mM |
| Benzoyl-CoA | 2 mM | 100 µL | 0.2 mM |
| Purified BoxA | Varies | Varies | ~0.04 mg |
| Purified BoxB | Varies | Varies | ~0.8 mg |
| Nuclease-free water | - | Up to 1 mL | - |
Q3: How can I purify the synthesized this compound?
Generalized Purification Workflow
Caption: A generalized workflow for product purification.
Q4: My enzyme seems to be inactive. What are some common reasons for enzyme denaturation in this system?
A4: Besides improper storage and handling, the BoxA and BoxB enzymes can be sensitive to reaction conditions. BoxA, being an iron-sulfur protein, is particularly sensitive to oxygen.[1] High temperatures can also lead to denaturation. It is crucial to handle the purified enzymes gently, avoid excessive aeration that could lead to oxidative damage, and maintain an optimal temperature.
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Monitoring of this compound
Objective: To synthesize this compound from benzoyl-CoA using purified BoxA and BoxB enzymes and monitor the reaction progress.
Materials:
-
Purified BoxA and BoxB enzymes
-
Benzoyl-CoA
-
NADPH
-
FAD
-
Tris-HCl buffer (pH 8.0)
-
HPLC system with a C18 column
Procedure:
-
Prepare a 1 mL reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.2 mM FAD, 0.6 mM NADPH, and 0.2 mM benzoyl-CoA.[2]
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.04 mg of purified BoxA and 0.8 mg of purified BoxB.[2]
-
Incubate the reaction at 30°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold methanol (B129727) or by another suitable method.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to monitor the consumption of benzoyl-CoA and the formation of this compound.
Note: The exact amounts of BoxA and BoxB may need to be optimized based on the specific activity of your enzyme preparations. A control reaction lacking BoxB should be run in parallel to account for any NADPH oxidation not associated with product formation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
Welcome to the technical support center for the purification of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the inherent instability of the molecule. Key issues include:
-
Thioester Bond Lability: The thioester bond is susceptible to chemical and enzymatic hydrolysis, especially under neutral to alkaline pH conditions.
-
Oxidation of the Catechol Moiety: The 2,3-dihydroxy substitution on the dihydroaromatic ring (a catechol-like system) is prone to oxidation, leading to colored byproducts and loss of the target compound.
-
Enzymatic Degradation: Cell lysates contain thioesterases that can rapidly degrade the acyl-CoA.
-
Thermal Instability: Elevated temperatures can accelerate both hydrolysis and oxidation.
Q2: What is the optimal pH range for the purification and storage of this compound?
A2: To maintain the stability of the thioester bond and minimize oxidation, a slightly acidic pH is recommended. Aqueous solutions are most stable between pH 4.5 and 6.0.[1] It is critical to avoid alkaline conditions (pH > 7.5), which promote rapid hydrolysis of the thioester.
Q3: How can I minimize enzymatic degradation during the purification process?
A3: Immediate inactivation of cellular enzymes upon cell lysis is crucial. This can be achieved by:
-
Rapid Quenching: For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.
-
Acidic Lysis Buffer: Use a strongly acidic lysis buffer (e.g., containing perchloric acid or trichloroacetic acid) to precipitate proteins and inactivate enzymes.
-
Enzyme Inhibitors: While less common for initial extraction, including a cocktail of thioesterase inhibitors could be considered in downstream steps if enzymatic degradation is still suspected.
Q4: What are the recommended storage conditions for purified this compound?
A4: For short-term storage (hours to a few days), keep the purified compound on ice (0-4°C) in a slightly acidic buffer (pH 4.5-6.0). For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Ensure immediate and effective quenching of enzymatic activity post-cell lysis. Use of a strong acid precipitation step is highly recommended.[1] |
| Chemical Hydrolysis | Maintain a pH between 4.5 and 6.0 throughout all purification steps. Prepare all buffers fresh and verify their pH. |
| Oxidation of Catechol | De-gas all buffers and solvents. Consider adding a small amount of a reducing agent like DTT or TCEP (0.1-0.5 mM) to the buffers, but test for compatibility with downstream applications. |
| Inefficient SPE Binding | Ensure the SPE cartridge is properly conditioned. The sample should be loaded in a weak, acidic buffer to promote binding to the C18 stationary phase. |
| Incomplete Elution from SPE | The elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. Elute with multiple, smaller volumes and check each fraction. |
| Thermal Degradation | Keep samples on ice at all times. Perform centrifugation and solvent evaporation steps at low temperatures (e.g., 4°C or under vacuum without heating).[1] |
Issue 2: Poor Purity of the Final Product (Presence of Contaminants)
| Potential Cause | Recommended Solution |
| Co-elution of Precursors | Optimize the SPE wash steps. Use a slightly stronger wash solvent (e.g., a higher percentage of organic solvent in the acidic buffer) to remove unreacted 2,3-dihydroxybenzoic acid and Coenzyme A. |
| Presence of Oxidized Byproducts | Improve anaerobic/antioxidant conditions during purification. HPLC purification with a gradient elution may be necessary to separate the desired product from closely related oxidized species. |
| Protein Contamination | Ensure the initial acid precipitation step is effective. An additional ultrafiltration step to remove residual proteins can be incorporated before SPE. |
| Salt Contamination | If using a high salt concentration in buffers, ensure the final wash step of the SPE is with a low-salt or salt-free buffer to desalt the sample before elution. |
Experimental Protocols
Enzymatic Synthesis and Solid-Phase Extraction (SPE) Purification of this compound
This protocol is adapted from methods for the synthesis and purification of aromatic CoA esters.[2][3]
1. Enzymatic Synthesis:
-
Combine 2,3-dihydroxybenzoic acid, Coenzyme A, and ATP in a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, with 5 mM MgCl₂).
-
Initiate the reaction by adding a suitable CoA ligase (e.g., a recombinant benzoate:CoA ligase).
-
Incubate at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC.
2. Quenching and Sample Preparation:
-
Once the reaction reaches the desired conversion, quench by adding an equal volume of ice-cold 1 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the enzyme.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and adjust the pH to 5.0 with a potassium carbonate solution.
3. Solid-Phase Extraction (SPE):
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Wash the cartridge sequentially with 5 mL of methanol, followed by 5 mL of water, and finally equilibrate with 10 mL of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Loading: Load the pH-adjusted supernatant onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 10 mL of 20 mM ammonium acetate buffer (pH 5.0) to remove unreacted precursors and salts.
-
Elution: Elute the this compound with 2-4 mL of a methanol/water mixture (e.g., 50:50 v/v) containing 0.1% acetic acid.
4. Analysis and Storage:
-
Analyze the purity of the eluted fractions by reverse-phase HPLC.
-
Pool the pure fractions, flash-freeze in liquid nitrogen, and store at -80°C.
Quantitative Data Summary
The following table presents hypothetical data from a typical purification run to illustrate expected outcomes.
| Purification Step | Total Volume (mL) | Concentration (µM) | Purity (%) | Recovery (%) |
| Crude Lysate | 50 | 120 | 5 | 100 |
| Acid Supernatant | 48 | 115 | 10 | 92 |
| SPE Eluate | 4 | 1100 | >95 | 73 |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the enzymatic synthesis of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the enzymatic synthesis of the cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: this compound is susceptible to two main degradation pathways due to its chemical structure:
-
Oxidation of the dihydroxy-dihydrobenzoyl ring: The catechol-like moiety is prone to oxidation, especially in the presence of oxygen.[1][2][3][4][5] This process is often pH-dependent.
-
Hydrolysis of the thioester bond: The thioester linkage to Coenzyme A can be hydrolyzed, releasing Coenzyme A and 2,3-dihydroxy-2,3-dihydrobenzoic acid.[6] Acyl-CoAs, in general, can be unstable in aqueous solutions.[7][8]
Q2: How does pH affect the stability of this compound?
A2: The stability of the catechol group is highly pH-dependent.[1][2][3] Oxidation of catechols is generally faster at neutral to alkaline pH.[3][4][5] Therefore, to minimize oxidation of the dihydroxy-dihydrobenzoyl ring, it is recommended to handle solutions at a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental setup.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or -80°C.[9] If a stock solution is necessary, prepare it in a buffer at a slightly acidic pH and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Some sources suggest that reconstituting acyl-CoAs in a methanol-containing buffer can improve stability.[7]
Q4: Can metal ions affect the stability of my compound?
A4: Yes, metal ions, particularly transition metals like Fe³⁺, can catalyze the oxidation of catechols.[2] It is crucial to use high-purity water and reagents, and consider the use of a chelating agent like EDTA in your buffers if metal ion contamination is a concern.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound during my experiment.
-
Question: Have you considered the pH of your buffer?
-
Question: Is your experiment conducted under aerobic conditions?
-
Question: Are there any potential sources of metal ion contamination?
-
Answer: Divalent and trivalent metal ions can catalyze the oxidation of catechols.[2] Ensure you are using high-purity water and reagents. The addition of a small amount of a chelating agent like EDTA to your buffers can help sequester trace metal ions.
-
Issue 2: My results are inconsistent between experiments.
-
Question: How are you preparing and storing your this compound stock solutions?
-
Answer: Inconsistent results can arise from the degradation of your stock solution over time. It is best to prepare fresh solutions for each experiment. If you must use a stock solution, ensure it is stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Question: Are you monitoring for potential degradation products?
-
Answer: The appearance of degradation products can interfere with your assay. Consider using an analytical technique like HPLC to monitor the purity of your this compound solution over the course of your experiment. This will also help you identify the primary degradation pathway in your specific system.
-
Data on the Stability of Related Compounds
Direct quantitative stability data for this compound is limited in the public domain. The following table summarizes stability information for structurally related compounds to provide some guidance.
| Compound Family | Condition | Observation | Reference |
| Catechols | Increasing pH (from acidic to alkaline) | Increased rate of oxidation. | [1][3][5] |
| Catechols | Presence of Fe³⁺ | Catalyzes oxidation and polymerization. | [2] |
| Acyl-CoAs | Aqueous solution (pH 7) | Instability observed, with degradation increasing with the length of the fatty acid chain. | [7] |
| Acyl-CoAs | 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | Improved stability compared to purely aqueous solutions. | [7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
-
Preparation of Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, and 8.0). Ensure all buffers are prepared with high-purity water and reagents.
-
If investigating the effect of additives, prepare parallel sets of buffers containing the additive (e.g., EDTA, an antioxidant).
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a buffer at a slightly acidic pH or a methanol/buffer mixture).
-
Determine the initial concentration accurately.
-
-
Incubation:
-
In separate tubes, dilute the stock solution to the final experimental concentration in each of the prepared buffers.
-
Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each tube for analysis.
-
-
Analysis:
-
Immediately analyze the aliquots by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Monitor the peak area of the intact this compound and look for the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
From these plots, you can determine the rate of degradation under each condition and identify the optimal conditions for your experiments.
-
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion [pubmed.ncbi.nlm.nih.gov]
- 3. prezi.com [prezi.com]
- 4. rsc.org [rsc.org]
- 5. sciencing.com [sciencing.com]
- 6. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA Synthase Activity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low activity with 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA synthase. The solutions are presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthase assay shows very low or no activity. Where should I start troubleshooting?
A1: Begin by systematically checking the most common sources of enzyme assay failure. Start with the simplest explanations and move towards more complex possibilities. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low enzyme activity.
Q2: How can I be sure that my substrates and cofactors are not the problem?
A2: Substrate and cofactor quality is critical. Degradation or incorrect concentration can lead to failed experiments.
-
Substrate Integrity: 2,3-dihydroxybenzoate can be susceptible to oxidation. Coenzyme A (CoA) and ATP are prone to hydrolysis.
-
Recommendation: Use freshly prepared substrates or aliquots stored under appropriate conditions (e.g., -80°C, protected from light). Verify the concentration of your ATP stock using its extinction coefficient.
-
-
Cofactor Presence: Many CoA synthases are dependent on divalent cations, most commonly Mg2+.
-
Recommendation: Ensure the correct concentration of MgCl2 or MgSO4 is present in your reaction buffer.
-
Refer to the protocol below for preparing and verifying your reaction components.
Q3: What are the optimal buffer conditions (pH, temperature) for this enzyme?
A3: While specific data for this compound synthase is limited, enzymes in this family typically have a neutral to slightly alkaline pH optimum and function well at temperatures between 25-37°C.[1][2] Significant deviations can drastically reduce enzyme activity.[2]
-
pH: The pH of your buffer can affect the enzyme's structure and the charge of the substrate.[2]
-
Recommendation: Prepare your buffer fresh and verify the pH at the temperature you will be running your assay. A pH screen from 6.5 to 8.5 is advisable to find the optimal condition for your specific enzyme.
-
-
Temperature: Enzyme activity is highly sensitive to temperature.[2]
-
Recommendation: Ensure your incubator or water bath is calibrated correctly. Running the assay on ice or at too high a temperature can inhibit or denature the enzyme.[1]
-
Typical Assay Conditions for Similar CoA Synthases
| Parameter | Typical Range | Recommendation |
| pH | 7.0 - 8.5 | Test a range, starting at pH 7.5 |
| Temperature (°C) | 25 - 37 | Start with 30°C or 37°C |
| Mg2+ (mM) | 2 - 10 | Start with 5 mM |
| ATP (mM) | 1 - 5 | Start with 2 mM |
| CoA (mM) | 0.1 - 1 | Start with 0.5 mM |
| 2,3-dihydroxybenzoate (mM) | 0.1 - 1 | Start with 0.5 mM |
Q4: My enzyme was purified a while ago. Could it have lost activity?
A4: Yes, improper storage or repeated freeze-thaw cycles can lead to a significant loss of enzyme activity.[1]
-
Storage: Enzymes should be stored at the recommended temperature, typically -80°C, in a buffer containing a stabilizing agent like glycerol.
-
Handling: When using the enzyme, keep it on ice at all times. Avoid repeated freeze-thaw cycles by making single-use aliquots.
-
Integrity Check: You can check the integrity of your enzyme preparation by running an SDS-PAGE gel to look for degradation products.
Q5: I am using a coupled assay to measure activity. Could the coupling enzyme be the issue?
A5: In coupled assays, the problem can lie with any of the enzymes in the reaction. It is crucial to ensure that the coupling enzyme(s) are not rate-limiting.[3]
-
Recommendation: Run a control reaction with a known substrate for the coupling enzyme to confirm its activity. The concentration of the coupling enzyme should be high enough to ensure that the reaction it catalyzes is significantly faster than the reaction of the primary enzyme.
General Enzymatic Reaction Pathway
The diagram below illustrates the general mechanism for a CoA synthase, which involves the activation of a carboxylate substrate by ATP to form an acyl-adenylate intermediate, followed by the nucleophilic attack of Coenzyme A.
Caption: Generalized reaction pathway for a CoA synthase enzyme.
Detailed Experimental Protocols
Protocol 1: Verification of Reagent Activity
Objective: To confirm that all substrates and cofactors are active and not the source of low enzyme activity.
Materials:
-
Enzyme stock (this compound synthase)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2)
-
Substrate stocks: 10 mM 2,3-dihydroxybenzoate, 10 mM ATP, 5 mM CoA
-
Control enzyme (if available) or a fresh batch of your synthase
-
Spectrophotometer or appropriate detection instrument
Methodology:
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, ATP, and MgCl2.
-
Set up Control and Test Reactions:
-
Negative Control: Master Mix + 2,3-dihydroxybenzoate + CoA (no enzyme). This checks for background reaction.
-
Positive Control (if available): Master Mix + Substrates + Control Enzyme. This confirms the assay setup is working.
-
Test Reaction 1 (Varying Enzyme): Master Mix + Substrates + your current enzyme stock.
-
Test Reaction 2 (Fresh Substrates): Prepare a reaction with freshly made substrate stocks to compare against the old stocks.
-
-
Initiate the Reaction: Add the final component (typically the enzyme or a key substrate) to initiate the reaction.
-
Monitor Activity: Measure the reaction rate using your established detection method (e.g., monitoring CoA consumption or product formation).
-
Analyze Results: Compare the activity in your test reactions to the controls. If the reaction with fresh substrates shows significantly higher activity, your old stocks have likely degraded.
Protocol 2: Optimization of Enzyme Concentration
Objective: To determine the optimal enzyme concentration that results in a linear reaction rate over a specific time period.
Materials:
-
All components from Protocol 1.
Methodology:
-
Prepare a Substrate Master Mix: Combine the reaction buffer, all substrates (2,3-dihydroxybenzoate, ATP, CoA), and cofactors (MgCl2) in one tube.
-
Prepare Serial Dilutions of Enzyme: Make a series of dilutions of your enzyme stock (e.g., 1x, 0.5x, 0.25x, 0.1x, 0x). Keep the enzyme on ice.
-
Set up Reactions: In separate wells of a microplate or cuvettes, add the substrate master mix.
-
Initiate Reactions: Add each enzyme dilution to a separate well/cuvette to start the reactions.
-
Monitor Reaction Progress: Immediately begin measuring the product formation or substrate depletion over time (e.g., every 30 seconds for 10 minutes).
-
Plot and Analyze Data: Plot the product concentration versus time for each enzyme concentration. Identify the enzyme concentration that gives a linear rate for the desired duration of your assay. If the reaction is too fast and plateaus quickly, you are using too much enzyme.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studies involving 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA and the associated enzymes of the enterobactin (B1671361) biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the initial stages of enterobactin biosynthesis leading to the formation of 2,3-dihydroxybenzoate?
The initial steps of enterobactin biosynthesis in organisms like E. coli involve three key enzymes that convert chorismate to 2,3-dihydroxybenzoate (DHB), a critical precursor in the pathway that utilizes this compound. These enzymes are encoded by the ent gene cluster and are:
-
EntC (Isochorismate Synthase): Catalyzes the conversion of chorismate to isochorismate.[1]
-
EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB).[1]
-
EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the NAD+-dependent oxidation of DH-DHB to the final catechol product, 2,3-dihydroxybenzoate.[2]
Q2: What is a recommended starting buffer for assays involving EntB and EntC?
A commonly used and effective buffer system for coupled EntC-EntB assays is 50 mM HEPES, pH 8.0, containing 150 mM NaCl, 1 mM TCEP (tris(2-carboxyethyl)phosphine), and 5 mM MgCl₂ . This buffer composition has been shown to support the enzymatic activity of both isochorismate synthase and isochorismatase.
Q3: What is the optimal pH for EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase) activity?
The catalytic rate (kcat) of EntA has been reported to be optimal around pH 7.4 at 37°C, with a kcat of 5550 min⁻¹.[3]
Q4: How can I quantify the product of the EntA-catalyzed reaction, 2,3-dihydroxybenzoate?
The Arnow assay is a reliable colorimetric method for the quantification of catechol-containing compounds like 2,3-dihydroxybenzoate.[1][4] The assay is based on the reaction of the catechol moiety with a nitrite-molybdate reagent under acidic conditions, followed by alkalinization, which results in a red-colored complex that can be measured spectrophotometrically at approximately 515 nm.[1]
Q5: Are there any known stability issues with the substrates or products in this pathway?
Yes, catechol and its derivatives, including 2,3-dihydroxybenzoate, can be susceptible to oxidation, particularly at neutral to alkaline pH.[5] This can lead to non-enzymatic browning and degradation of the compounds.[6] It is advisable to prepare these solutions fresh and consider the inclusion of reducing agents like TCEP or DTT in the buffer to minimize oxidation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Buffer pH | Verify the pH of your buffer and consider performing a pH optimization experiment (e.g., from pH 7.0 to 8.5). | Enzyme activity is highly dependent on pH. The optimal pH for EntA is around 7.4, while coupled EntB/EntC assays work well at pH 8.0.[3] |
| Enzyme Inactivity | - Confirm protein concentration and purity (e.g., by SDS-PAGE).- Perform an activity assay with a known positive control substrate.- Ensure proper storage of enzymes (typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol). | Enzymes can lose activity due to improper storage, handling, or degradation. |
| Substrate Degradation | - Prepare substrate solutions fresh before each experiment.- Include a reducing agent like 1 mM TCEP or DTT in the buffer to prevent oxidation of catechol-containing compounds.[5] | The catechol moiety of 2,3-dihydroxybenzoate and its precursors are prone to oxidation, especially at neutral or alkaline pH. |
| Missing Cofactors | Ensure the presence of necessary cofactors. For EntA, this is NAD⁺. For EntC, Mg²⁺ is required. | Many enzymes require specific cofactors for their catalytic activity. |
| Inhibitory Contaminants | - Use high-purity water and reagents.- Analyze media components for potential inhibitors, as certain metals can inhibit enterobactin production.[4] | Contaminants in the reaction mixture can inhibit enzyme activity. |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Non-enzymatic Substrate Conversion | Run a no-enzyme control (blank) containing all reaction components except the enzyme. | This will determine the rate of spontaneous substrate degradation or conversion under your experimental conditions. |
| Buffer Component Interference | Test for interference by running the assay with buffer components individually. | Some buffer components can interfere with the detection method (e.g., absorbance or fluorescence). |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques. | Contaminants in reagents can lead to side reactions that produce a background signal. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Reagent Preparation | Prepare master mixes for buffers and reaction solutions to ensure consistency across all samples. | Minimizes pipetting errors and ensures uniform concentrations. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath for all incubation steps. | Enzyme kinetics are sensitive to temperature changes. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps and process samples consistently. | Variations in reaction time will lead to variability in product formation. |
| Degradation of this compound | Due to the inherent instability of acyl-CoA thioesters, it is crucial to handle them with care. Prepare aliquots and store them at -80°C. Thaw on ice immediately before use and avoid repeated freeze-thaw cycles. | Acyl-CoA thioesters can be prone to hydrolysis, especially at non-optimal pH and temperatures. |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for EntC and EntB Activity
This assay measures the activity of EntC and EntB by coupling the production of pyruvate (B1213749) from isochorismate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).
Materials:
-
Purified EntC and EntB enzymes
-
Chorismate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, a saturating concentration of NADH (e.g., 200 µM), and an excess of LDH (e.g., 10 units).
-
Add purified EntB to the reaction mixture.
-
Add purified EntC to the mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding chorismate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of the EntC-EntB enzyme cascade.
Protocol 2: Arnow Assay for Quantification of 2,3-Dihydroxybenzoate
Materials:
-
Sample containing 2,3-dihydroxybenzoate (e.g., supernatant from an EntA reaction)
-
0.5 M HCl
-
Nitrite-Molybdate Reagent: 10% (w/v) sodium nitrite (B80452) and 10% (w/v) sodium molybdate (B1676688) in deionized water.
-
1 M NaOH
-
2,3-dihydroxybenzoic acid (for standard curve)
-
Spectrophotometer capable of reading at 515 nm
Procedure:
-
To 1 mL of the sample, add 1 mL of 0.5 M HCl.
-
Add 1 mL of the Nitrite-Molybdate Reagent and mix thoroughly.
-
Add 1 mL of 1 M NaOH and mix. A red color will develop in the presence of catechols.[1]
-
Measure the absorbance at 515 nm.
-
Prepare a standard curve using known concentrations of 2,3-dihydroxybenzoic acid to determine the concentration of the product in your sample.
Visualizations
Caption: Initial steps of the Enterobactin Biosynthesis Pathway.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. benchchem.com [benchchem.com]
- 5. Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols [mdpi.com]
- 6. mdpi.com [mdpi.com]
avoiding degradation of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound during extraction is primarily due to the inherent instability of the thioester bond and the susceptibility of the molecule to several degradation pathways. The main factors include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to alkaline pH conditions.[1]
-
Thermal Decomposition: Higher temperatures significantly accelerate both enzymatic and chemical degradation.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0. Stability markedly decreases in alkaline conditions (pH > 7.0), where the thioester bond is susceptible to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[2][3]
Q3: How critical is temperature management during the extraction process?
A3: Temperature is a critical factor. Degradation rates of acyl-CoAs increase significantly with temperature.[1] It is imperative to maintain ice-cold conditions (0-4°C) for all experimental steps, including homogenization, centrifugation, and solvent evaporation. Using pre-chilled tubes, buffers, and solvents is highly recommended. For long-term storage, samples should be kept at -80°C.[1]
Q4: What are the primary enzymatic threats to my target compound?
A4: Acyl-CoA thioesterases (ACOTs) are the main class of enzymes that can degrade your compound. These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to its corresponding carboxylic acid and free Coenzyme A. ACOTs are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of your analyte.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Quenching of Enzymatic Activity | Immediately halt all enzymatic activity at the point of sample collection. This is the most critical step. For cell cultures, rapidly quench metabolism using a pre-chilled organic solvent like methanol (B129727) at -80°C. For tissue samples, flash-freeze in liquid nitrogen.[1] |
| Non-Optimal pH of Extraction Buffers | Use an acidic extraction buffer. A commonly used and effective option is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.[2][3] Avoid neutral or alkaline buffers which can lead to rapid chemical hydrolysis of the thioester bond.[1] |
| High Temperature During Sample Processing | Ensure all steps are performed on ice (0-4°C). Use pre-chilled tubes, buffers, and solvents. If using a vacuum concentrator, ensure it is set to a low temperature.[1] |
| Inefficient Extraction from Cells/Tissues | The choice of extraction solvent is critical. For mammalian cells, 80% methanol has been shown to yield high recoveries. For tissues, homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective.[2] |
Issue 2: High Variability in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures. Ensure all samples are kept on ice for a consistent amount of time between preparation and analysis. Minimize the time between extraction and analysis. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of your samples and extracts as this can lead to significant degradation. Store extracts as dried pellets at -80°C and reconstitute just before analysis. |
| Oxidation | The dihydroxybenzoyl moiety can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during sample concentration steps. |
Experimental Protocols
Protocol 1: Extraction from Mammalian Cells (Adherent and Suspension)
This protocol is a synthesis of established methods for the extraction of acyl-CoAs from cultured mammalian cells.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) Methanol (LC-MS grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Cell Lysis and Extraction:
-
After the final wash and complete removal of PBS, place the culture dish or tube on ice.
-
Add 1 mL of pre-chilled (-80°C) methanol.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the lysate vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH ~5-6).
-
Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material before analysis.
-
Protocol 2: Extraction from Bacterial Cells
This protocol is adapted from methods for extracting short-chain CoA thioesters from various bacteria.
Materials:
-
Pre-chilled (-20°C) extraction buffer: 95% acetonitrile, 25 mM formic acid
-
Ice bath
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of >15,000 x g at 4°C
Procedure:
-
Quenching and Extraction:
-
Collect a bacterial broth sample (e.g., equivalent to ~8 mg cell dry weight).
-
Immediately transfer the sample into 4 volumes of pre-chilled (-20°C) extraction buffer (95% acetonitrile, 25 mM formic acid).
-
-
Lysis:
-
Thoroughly mix the cell suspension while keeping it on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Further Processing:
-
The supernatant can be directly analyzed or dried down and reconstituted as described in the mammalian cell protocol.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
References
Technical Support Center: Increasing Expression of Enterobactin Biosynthesis Genes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at increasing the expression of enterobactin (B1671361) biosynthesis genes.
Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory mechanism controlling the expression of enterobactin biosynthesis genes?
A1: The primary regulatory factor is the intracellular iron concentration, which governs the activity of the Ferric Uptake Regulator (Fur) protein.[1][2] In iron-rich conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor by binding to specific DNA sequences called "Fur boxes" in the promoter regions of the enterobactin biosynthesis genes (ent operon), thereby inhibiting their transcription.[1][3][4][5] Conversely, under iron-limiting conditions, the Fur-Fe²⁺ complex does not form, leading to the derepression of the ent genes and subsequent enterobactin synthesis.[1][3]
Q2: Aside from Fur, are there other regulatory elements involved in controlling enterobactin synthesis?
A2: Yes, post-transcriptional regulation is mediated by a small non-coding RNA (sRNA) called RyhB.[4][6] The expression of RyhB is also repressed by the Fur-Fe²⁺ complex.[4][6] Under iron-limiting conditions, increased levels of RyhB positively influence the expression of the entCEBAH operon and contribute to an "iron-sparing" response by downregulating non-essential iron-containing proteins.[4][6]
Q3: What are the main strategies to experimentally increase the expression of enterobactin biosynthesis genes?
A3: The main strategies include:
-
Creating Iron-Limiting Conditions: This is the most direct way to induce gene expression. It can be achieved by using iron-depleted minimal media (e.g., M9 or Tris-buffered minimal medium) or by adding iron chelators like 2,2'-dipyridyl or ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDA) to the culture medium.[1][2]
-
Genetic Engineering:
-
Overexpression of ent genes: Increasing the copy number of the ent genes (e.g., using a high-copy plasmid) or placing them under the control of a strong, inducible promoter can significantly boost enterobactin production.[1]
-
Knockout of Competing Pathways: The precursor for enterobactin synthesis, chorismate, is also a key component in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][7] Modulating or knocking out genes in these competing pathways can redirect the metabolic flux towards enterobactin synthesis.[1]
-
-
Optimization of Culture Conditions: Factors such as aeration, pH, and temperature can influence the overall metabolic state of the bacteria and, consequently, enterobactin production.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable enterobactin in culture supernatant | High residual iron in the medium. | Use iron-depleted minimal media (e.g., M9). Add an iron chelator like 2,2'-dipyridyl to sequester any trace iron.[1] |
| Suboptimal growth conditions. | Optimize culture parameters such as temperature (typically 37°C for E. coli), pH, and aeration.[2][8] | |
| Genetic integrity of the production strain. | Confirm that the strain has not lost the genetic elements required for enterobactin synthesis using PCR for the ent genes.[8] | |
| Inconsistent enterobactin yields between batches | Variability in inoculum preparation. | Standardize the inoculum preparation by using fresh colonies and a consistent pre-culture protocol.[1][9] |
| Inconsistent media preparation. | Prepare a large batch of media to be used for multiple experiments to minimize variability.[9] | |
| Poor growth of the bacterial culture in iron-limited media | The medium is too iron-depleted for even the wild-type strain to thrive. | Add a controlled, low concentration of an iron source (e.g., 0.5 µM FeCl₃).[10] |
| The strain may have mutations in enterobactin uptake or iron-release genes. | Sequence key uptake (fep) or iron-release (fes) genes. Perform a complementation assay.[10] |
Quantitative Data
Table 1: Gene Expression Fold Change in Response to Iron Depletion
| Gene/Operon | Function | Fold Increase (Iron-Deficient vs. Iron-Replete) |
| entA(CGB)E | Enterobactin Biosynthesis | 5 to 15-fold[4] |
| fepA | Ferric-enterobactin Receptor | Significantly upregulated[4] |
| fes | Ferric-enterobactin Esterase | Significantly upregulated[4] |
Signaling Pathways and Workflows
Caption: Regulation of enterobactin biosynthesis by iron availability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]
- 6. benchchem.com [benchchem.com]
- 7. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Spectroscopic Assays for 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing spectroscopic assays involving 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA.
Troubleshooting Guides
Issue: High background absorbance in the negative control.
High background absorbance can mask the signal from your reaction of interest, leading to inaccurate measurements.
| Potential Cause | Recommended Action |
| Contaminated buffer or reagents | 1. Prepare fresh buffer using high-purity water and reagents.2. Filter-sterilize the buffer.3. Test individual reagent solutions for absorbance at the measurement wavelength. |
| Cuvette contamination or scratches | 1. Use new, disposable cuvettes for each measurement.2. If using quartz cuvettes, clean them thoroughly with an appropriate solvent (e.g., ethanol, followed by deionized water) and inspect for scratches. |
| Intrinsic absorbance of assay components | 1. Measure the absorbance of each component of the reaction mixture individually to identify the source of the high background.2. If a substrate or buffer component has high absorbance, consider using a different wavelength for measurement where its absorbance is lower, or subtract the background absorbance from all readings. |
Issue: No or very low signal (no change in absorbance).
This may indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Recommended Action |
| Inactive enzyme | 1. Verify the storage conditions and age of the enzyme.2. Perform an activity assay with a known positive control substrate.3. Ensure all necessary cofactors are present in the reaction mixture. |
| Substrate degradation | 1. Prepare fresh this compound solution.2. Store the substrate solution at the recommended temperature and pH to prevent degradation. |
| Incorrect wavelength setting | 1. Confirm the correct wavelength for monitoring the reaction based on the known absorbance spectrum of the product or substrate.2. Perform a wavelength scan to determine the optimal absorbance peak. |
| Suboptimal assay conditions | 1. Optimize the pH, temperature, and buffer composition for the specific enzyme being used.2. Titrate the enzyme and substrate concentrations to ensure they are not limiting. |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in spectroscopic assays for this compound?
A1: Substances that absorb light at or near the analytical wavelength can interfere with the assay. Common interfering compounds include:
-
Aromatic amino acids: Tryptophan and tyrosine, if present in high concentrations from the enzyme preparation, can contribute to background absorbance around 280 nm.
-
Nucleotides: NAD(P)H and other nucleotides have strong absorbance in the UV range (around 260 nm and 340 nm) and can interfere if their concentration changes during the reaction.
-
Phenolic compounds: Contaminants from sample preparation or other reagents can absorb in the UV-Vis spectrum.
-
Reducing agents: DTT and β-mercaptoethanol can sometimes interfere with reactions or the stability of the compounds being measured.
Q2: How can I confirm the identity and purity of my this compound substrate?
A2: The identity and purity of this compound can be confirmed using a combination of techniques:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum and compare it to a known reference spectrum.
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate the compound of interest from impurities and to quantify its concentration.
-
Mass Spectrometry (MS): Provides an accurate molecular weight determination to confirm the identity of the compound.
Experimental Protocols
Protocol: Standard Spectrophotometric Assay for a this compound Utilizing Enzyme
This protocol describes a general method for measuring the activity of an enzyme that uses this compound as a substrate.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of potassium phosphate (B84403) buffer, pH 7.5.
-
Prepare a 10 mM stock solution of this compound in the assay buffer. Store on ice.
-
Prepare a stock solution of the enzyme of interest at a suitable concentration (e.g., 1 mg/mL) in assay buffer.
-
-
Assay Mixture Preparation:
-
In a 1 mL cuvette, combine the following:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 10 mM this compound solution
-
Varying concentrations of any other required substrates or cofactors.
-
Add deionized water to a final volume of 990 µL.
-
-
-
Measurement:
-
Place the cuvette in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the reaction.
-
Record a baseline reading for 1-2 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix thoroughly but gently.
-
Immediately begin recording the change in absorbance over time for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of substrate consumption or product formation, where ε is the molar extinction coefficient of the species being monitored.
-
Visualizations
Caption: Experimental workflow for a typical spectroscopic assay.
Caption: Decision tree for troubleshooting common assay issues.
Caption: Potential sources of interference in spectroscopic measurements.
Validation & Comparative
A Comparative Guide to the Kinetic Performance of 2,3-dihydroxy-2,3-dihydrobenzoate Dehydrogenase (EntA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic analysis of 2,3-dihydroxy-2,3-dihydrobenzoate (B1260427) dehydrogenase (EntA), an essential enzyme in the biosynthesis of the siderophore enterobactin (B1671361).[1][2][3] Siderophores are crucial for microbial iron acquisition and are therefore attractive targets for the development of novel antimicrobial agents.[1][4] This document presents a comparative overview of EntA's performance, detailed experimental protocols for its kinetic analysis, and visualizations of its place in the broader metabolic pathway.
Performance Comparison of EntA and a Functional Alternative
While direct kinetic comparisons of EntA orthologs are limited in publicly available literature, we can evaluate the performance of Escherichia coli EntA against a functionally related enzyme, DhbA from Pseudomonas reinekei, which is involved in the degradation of 2,3-dihydroxybenzoate (2,3-DHB).[4] It is important to note that EntA synthesizes 2,3-DHB, while DhbA degrades it, making this a comparison of enzymes acting on the same substrate but catalyzing opposing reactions.
| Enzyme | Organism | Function | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| EntA | Escherichia coli | 2,3-DHB Biosynthesis | N/A | N/A | ~92.5 | N/A |
| DhbA | Pseudomonas reinekei | 2,3-DHB Degradation | 2.9 | 1.8 | N/A | 1.0 x 10⁶ |
Experimental Protocols
Key Experiment: Spectrophotometric Assay for EntA Activity
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of EntA by monitoring the production of NADH.
Principle: The enzymatic activity of EntA is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB) to 2,3-DHB.
Materials:
-
Purified EntA enzyme
-
2,3-dihydroxy-2,3-dihydrobenzoate (DH-DHB) substrate
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing 150 mM NaCl and 1 mM TCEP[5]
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer, a specific concentration of NAD⁺ (e.g., 0.5 mM), and varying concentrations of the DH-DHB substrate.[4]
-
Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified EntA enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the initial linear rate of the reaction (ΔA340/minute).
-
Data Analysis:
-
Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
Determine the catalytic efficiency by calculating the kcat/Km ratio.
-
Note on Buffer Selection: The choice of buffer and pH is critical for optimal enzyme activity. While HEPES at pH 8.0 is suggested, other buffers such as Tris-HCl or phosphate (B84403) buffers may also be suitable.[5] It is recommended to perform initial experiments to determine the optimal pH for the specific EntA being studied.
Visualizations
Enterobactin Biosynthesis Pathway
The following diagram illustrates the role of EntA in the multi-step enzymatic synthesis of enterobactin from chorismate.
Caption: The enterobactin biosynthesis pathway highlighting the reaction catalyzed by EntA.
Experimental Workflow for EntA Kinetic Analysis
This diagram outlines the general workflow for purifying and kinetically characterizing the EntA enzyme.
Caption: A generalized workflow for the purification and kinetic analysis of EntA.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the crystal structure of EntA, a 2,3-dihydro-2,3-dihydroxybenzoic acid dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of isochorismate channeling between the Escherichia coli enterobactin biosynthetic enzymes EntC and EntB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dihydroxy-2,3-dihydrobenzoyl-CoA Analogs as Enzyme Substrates
For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and designing novel therapeutics. This guide provides a comparative analysis of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA and its potential analogs as substrates for key enzymes in the aerobic benzoyl-CoA catabolic pathway.
The aerobic degradation of benzoate (B1203000) in various bacteria, such as Azoarcus evansii, proceeds through a unique pathway involving CoA-activated intermediates. A central step in this pathway is the conversion of benzoyl-CoA to 2,3-dihydro-2,3-dihydroxybenzoyl-CoA, which is then further metabolized. The enzymes responsible for these transformations, particularly the benzoyl-CoA dioxygenase (BoxA/BoxB) and the subsequent 2,3-dihydro-2,3-dihydroxybenzoyl-CoA lyase (BoxC), are of significant interest for their unusual chemistry and potential applications in bioremediation and biocatalysis.
This guide focuses on the substrate requirements of these enzymes, presenting available experimental data on how structural modifications to the dihydroxy-dihydrobenzoyl-CoA core affect enzymatic activity.
The Aerobic Benzoyl-CoA Catabolic Pathway: A Brief Overview
The pathway is initiated by the activation of benzoate to benzoyl-CoA. Subsequently, the benzoyl-CoA dioxygenase, a two-component enzyme system comprising a reductase (BoxA) and an oxygenase (BoxB), catalyzes the dihydroxylation of the aromatic ring to yield 2,3-dihydro-2,3-dihydroxybenzoyl-CoA[1]. It is now understood that the actual substrate for the subsequent enzyme, BoxC, is the epoxide form, 2,3-epoxy-2,3-dihydroxybenzoyl-CoA[2]. The lyase, BoxC, then catalyzes the ring cleavage of this epoxide to produce 3,4-didehydroadipyl-CoA semialdehyde and formate[2].
Comparative Substrate Activity Data
While extensive comparative studies on a wide range of synthetic analogs of this compound are limited in the current literature, data on the natural substrate and related upstream analogs provide valuable insights into the substrate specificity of the pathway's enzymes.
Table 1: Kinetic Parameters for Enzymes of the Aerobic Benzoyl-CoA Pathway with Various Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism |
| BoxC (Benzoyl-CoA-dihydrodiol lyase) | 2,3-epoxy-2,3-dihydroxybenzoyl-CoA | 17 | 4.9 | Aromatoleum evansii[2] |
| Benzoyl-CoA Reductase * | Benzoyl-CoA | - | - | Thauera aromatica |
| 3-Methylbenzoyl-CoA | - | - | Thauera chlorobenzoica | |
| 4-Chlorobenzoyl-CoA | - | - | Thauera chlorobenzoica |
Note: The benzoyl-CoA reductase is an enzyme from the anaerobic degradation pathway but provides insight into how modifications on the benzoyl ring are tolerated by related enzymes. While specific Km and Vmax values for the analogs with the reductase from T. chlorobenzoica were not provided in the source, the study indicated that the enzyme preferentially dearomatized methyl- and chloro-substituted analogues in the meta- and para-positions[3].
The data for BoxC from Aromatoleum evansii (formerly Azoarcus evansii) reveals a high affinity for its natural substrate, 2,3-epoxy-2,3-dihydroxybenzoyl-CoA, as indicated by the low Km value of 17 µM[2]. This suggests that the enzyme's active site is well-adapted to the specific stereochemistry and electronic properties of this intermediate.
Currently, there is a lack of published data on the kinetic parameters of BoxC with synthetic analogs of its substrate. Such studies would be invaluable for understanding the enzyme's mechanism and for engineering it for novel applications. Future research in this area could involve the synthesis of analogs with substitutions on the cyclohexadiene ring or modifications to the diol or epoxide functionalities to probe the structural requirements for binding and catalysis.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of substrate activities. Below is a generalized protocol for the assay of BoxC activity, which can be adapted for testing potential analogs.
Protocol for BoxC (2,3-epoxy-2,3-dihydroxybenzoyl-CoA lyase) Enzyme Assay
This protocol is based on the characterization of BoxC from Azoarcus evansii and involves the spectrophotometric monitoring of the decrease of the substrate.
Materials:
-
Purified BoxC enzyme
-
2,3-epoxy-2,3-dihydroxybenzoyl-CoA (substrate)
-
Tris-HCl buffer (pH 9.0, optimal for BoxC activity[2])
-
Spectrophotometer capable of measuring absorbance at a wavelength where the substrate has a distinct absorbance maximum (to be determined empirically for the specific substrate and its product).
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate, 2,3-epoxy-2,3-dihydroxybenzoyl-CoA. The substrate is typically generated enzymatically using the BoxA and BoxB enzymes[1].
-
Prepare a Tris-HCl buffer at the desired concentration and adjust the pH to 9.0.
-
Prepare a solution of purified BoxC enzyme of known concentration.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a cuvette containing the Tris-HCl buffer and the substrate at various concentrations to determine kinetic parameters.
-
Equilibrate the cuvette at the desired temperature.
-
Initiate the reaction by adding a small volume of the BoxC enzyme solution.
-
Immediately monitor the decrease in absorbance at the predetermined wavelength over time. The rate of the reaction is proportional to the initial linear rate of absorbance change.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Note: When testing novel substrate analogs, it is essential to first determine the optimal wavelength for monitoring the reaction, as the absorbance spectra of the analog and its product may differ from the natural substrate.
Visualizing the Pathway and Experimental Workflow
To better understand the context of this compound and the experimental approach to studying its analogs, the following diagrams are provided.
References
- 1. New enzymes involved in aerobic benzoate metabolism in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2,3-Dihydroxy-2,3-Dihydrobenzoyl-CoA Synthase Activity: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, the accurate validation of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA synthase activity in cell lysates is crucial for understanding siderophore biosynthesis pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of available assay methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
Introduction to this compound Synthase
This compound synthase is a key enzyme in the biosynthesis of certain siderophores, which are iron-chelating compounds critical for the survival of many microorganisms. This enzyme catalyzes the conversion of a chorismate precursor to this compound, a central step in the production of catecholate-type siderophores. Validating the activity of this enzyme is essential for characterizing its function, identifying inhibitors, and engineering microbial strains with altered siderophore production.
This guide compares three primary methodologies for assaying the activity of this compound synthase and related chorismate-utilizing enzymes: indirect siderophore detection assays, direct spectrophotometric assays, and high-performance liquid chromatography (HPLC)-based assays.
Comparison of Assay Methodologies
The choice of assay for validating this compound synthase activity depends on several factors, including the required sensitivity, throughput, available equipment, and the specific research question. The following table summarizes the key performance characteristics of the most common approaches.
| Assay Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Indirect: Chrome Azurol S (CAS) Assay | Colorimetric detection of siderophore-mediated iron removal from a dye complex.[1] | Varies (µM range for siderophores) | Varies (µM range for siderophores) | High | Low | Simple, high-throughput screening. | Indirect measure of enzyme activity; susceptible to interference from other chelating agents. |
| Direct: Spectrophotometric Assay | Continuous monitoring of the decrease in chorismate absorbance at ~274 nm. | ~1-5 µM of chorismate | ~5-15 µM of chorismate | Medium | Low to Medium | Real-time kinetic data; relatively simple setup. | Lower sensitivity; potential for interference from other components in the cell lysate that absorb at the same wavelength. |
| Direct: Coupled Spectrophotometric Assay | The product of the primary enzyme reaction is used as a substrate for a second, indicator enzyme that produces a readily detectable signal (e.g., NADH oxidation). | Can be higher than direct assay (sub-µM) | Can be higher than direct assay (low µM) | Medium | Medium | Increased specificity and sensitivity compared to direct spectrophotometric assays. | Requires purified coupling enzymes; optimization of two enzyme reactions can be complex. |
| Direct: HPLC-Based Assay | Chromatographic separation and quantification of the substrate (chorismate) and/or the product (this compound or a downstream product). | High (low ng/mL to pg/mL range)[2] | High (ng/mL range)[3] | Low | High | High specificity and sensitivity; can simultaneously detect multiple analytes. | Low throughput; requires specialized equipment and expertise. |
Experimental Protocols
Indirect Method: Chrome Azurol S (CAS) Agar (B569324) Plate Assay for Siderophore Production
This method provides a semi-quantitative assessment of siderophore production, which is an indirect measure of the activity of the entire biosynthetic pathway, including this compound synthase.
Principle: Siderophores produced by the microorganisms in the cell lysate will chelate iron from the blue-colored Chrome Azurol S (CAS)-iron complex, resulting in a color change to orange. The size of the orange halo is proportional to the amount of siderophore produced.
Protocol:
-
Prepare CAS Agar: A detailed protocol for preparing CAS agar can be found in the work of Schwyn and Neilands (1987). The agar contains a dye complex of CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.
-
Sample Preparation: Prepare cell lysates at various dilutions.
-
Application to Plate: Spot a small volume (e.g., 10 µL) of the cell lysate onto the surface of the CAS agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the source organism (e.g., 28-37°C) for 24-72 hours.
-
Observation: Observe the formation of an orange halo around the spot of cell lysate.
-
Quantification (Semi-quantitative): The siderophore production index can be calculated by measuring the diameter of the orange halo and the diameter of the colony/spot.
Direct Method: Continuous Spectrophotometric Assay
This assay directly measures the activity of a chorismate-utilizing enzyme by monitoring the decrease in the substrate concentration.
Principle: Chorismate has a distinct UV absorbance maximum. As the enzyme converts chorismate to a product, the absorbance at this wavelength decreases, and the rate of this decrease is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).
-
Substrate: Add a known concentration of chorismate (e.g., 100 µM) to the reaction buffer.
-
Enzyme: Add the cell lysate containing the this compound synthase to the reaction mixture.
-
Measurement: Immediately place the reaction mixture in a quartz cuvette and monitor the decrease in absorbance at approximately 274 nm using a spectrophotometer.
-
Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of chorismate (ε₂₇₄ = 2.63 mM⁻¹ cm⁻¹).
Direct Method: HPLC-Based Assay
This method provides the most specific and quantitative measurement of enzyme activity by separating and quantifying the substrate and product.
Principle: Reverse-phase HPLC is used to separate the substrate (chorismate) and the product (this compound) in the reaction mixture. The concentration of each compound is determined by integrating the peak area from the chromatogram and comparing it to a standard curve.
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described for the spectrophotometric assay.
-
Reaction Quenching: Stop the reaction at specific time points by adding a quenching solution (e.g., an acid like perchloric acid or an organic solvent like acetonitrile).
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength appropriate for both the substrate and product (e.g., 280 nm).
-
-
Quantification: Create a standard curve for both chorismate and the product (if a standard is available). Calculate the amount of product formed or substrate consumed over time to determine the enzyme activity.
Visualizing the Workflow and Pathways
To better illustrate the relationships between the different components of the siderophore biosynthesis pathway and the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for the validation of enzyme activity in cell lysates.
Caption: Simplified biosynthetic pathway leading to catecholate siderophores.
Conclusion
The validation of this compound synthase activity is a critical step in the study of microbial iron acquisition and for the development of novel antimicrobial agents. The choice of assay methodology should be carefully considered based on the specific research goals and available resources. For high-throughput screening of potential inhibitors, the indirect CAS assay offers a simple and cost-effective solution. For detailed kinetic characterization, direct spectrophotometric assays provide real-time data. When high specificity and sensitivity are paramount, particularly in complex biological matrices like cell lysates, HPLC-based methods are the gold standard. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach for their studies.
References
A Structural and Kinetic Comparison of 2,3-Dihydroxy-2,3-Dihydrobenzoyl-CoA (DHB-CoA) Precursor Activating Enzymes: EntE, DhbE, and VibE
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional similarities and differences of key enzymes involved in the biosynthesis of catecholate siderophores.
This guide provides a detailed comparative analysis of three homologous enzymes crucial for the activation of 2,3-dihydroxybenzoate (DHB), a key precursor for the biosynthesis of the siderophores enterobactin, bacillibactin, and vibriobactin. These enzymes, EntE from Escherichia coli, DhbE from Bacillus subtilis, and VibE from Vibrio cholerae, are members of the adenylate-forming enzyme superfamily and represent attractive targets for the development of novel antimicrobial agents.
Quantitative Data Comparison
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Kd (µM) |
| EntE | Escherichia coli | 2,3-Dihydroxybenzoate (DHB) | 2.5 | 2.8 | 8.7 |
| ATP | 430 | 2.8 | - | ||
| holo-EntB-ArCP | 2.9 | 2.8 | - | ||
| DhbE | Bacillus subtilis | 2,3-Dihydroxybenzoate (DHB) | Data not available | Data not available | Data not available |
| VibE | Vibrio cholerae | 2,3-Dihydroxybenzoate (DHB) | Data not available | Data not available | Data not available |
Structural Insights
A key aspect of understanding the function and specificity of these enzymes lies in their three-dimensional structures. To date, the crystal structure of DhbE from Bacillus subtilis has been determined, providing a valuable template for comparative analysis.
DhbE from Bacillus subtilis The crystal structure of DhbE has been solved in multiple states, including the apo form, in complex with its product 2,3-dihydroxybenzoyl-AMP (DHB-AMP), and with the hydrolyzed products AMP and DHB.[1][2][3] These structures reveal a two-domain architecture typical for adenylate-forming enzymes, with the active site located at the interface of the N-terminal and C-terminal domains. The Protein Data Bank (PDB) entries for these structures are 1MD9 and 1MDB .[1][2]
EntE from Escherichia coli and VibE from Vibrio cholerae Currently, experimentally determined crystal structures for EntE and VibE are not available in the Protein Data Bank. However, given the high degree of sequence and functional homology with DhbE, it is possible to generate reliable homology models to infer their structural features. Such models would be instrumental in rational drug design and in understanding the molecular basis of substrate recognition and catalysis.
Siderophore Biosynthesis Pathway
The activation of DHB by EntE, DhbE, and VibE is the first committed step in the non-ribosomal peptide synthetase (NRPS)-mediated biosynthesis of enterobactin, bacillibactin, and vibriobactin, respectively. The activated DHB, in the form of an acyl-adenylate, is then transferred to a carrier protein, which shuttles it to the subsequent enzymatic machinery for incorporation into the growing siderophore backbone.
Caption: Biosynthetic pathway for catecholate siderophores.
Experimental Protocols
The quantitative data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.
Enzyme Kinetics Assay (for EntE)
The kinetic parameters for EntE were determined using a continuous spectrophotometric assay.
-
Reaction Mixture: The assay mixture (1 mL) contained 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, and varying concentrations of 2,3-dihydroxybenzoate and ATP.
-
Enzyme and Substrates: The reaction was initiated by the addition of purified EntE enzyme and the aryl carrier protein, holo-EntB-ArCP.
-
Detection: The release of pyrophosphate (PPi) during the adenylation reaction was coupled to the oxidation of NADH using a commercially available enzyme-coupled assay kit. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, was monitored continuously using a spectrophotometer.
-
Data Analysis: Initial velocities were determined from the linear phase of the reaction progress curves. The kinetic parameters (Km and kcat) were obtained by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
The binding affinity (Kd) of DHB to EntE was determined by isothermal titration calorimetry.
-
Sample Preparation: Purified EntE was dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The ligand, 2,3-dihydroxybenzoate, was dissolved in the final dialysis buffer.
-
ITC Experiment: The ITC experiment was performed using a microcalorimeter. A solution of DHB was titrated into the sample cell containing the EntE solution in a series of small injections. The heat change associated with each injection was measured.
-
Data Analysis: The raw titration data were integrated and corrected for the heat of dilution. The resulting binding isotherm was fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Experimental workflow for enzyme characterization.
Conclusion
This guide provides a foundational comparison of the DHB-activating enzymes EntE, DhbE, and VibE. While detailed kinetic and structural data are most complete for EntE and DhbE, the strong homology among these enzymes allows for informed inferences about their structure and function. The provided data and protocols serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug discovery, facilitating further investigation into these important enzymatic targets. Future work should focus on obtaining the crystal structures of EntE and VibE and performing detailed kinetic characterization of DhbE and VibE to enable a more complete and direct comparison.
References
Comparative Metabolomics of Siderophore-Producing Bacteria: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolomics of three well-studied siderophore-producing bacteria: Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Their production is a key factor in microbial survival, virulence, and competition, making them a subject of intense research for novel therapeutic and biotechnological applications. This document summarizes quantitative data on siderophore production, details the experimental protocols for their analysis, and visualizes the key regulatory pathways governing their biosynthesis.
Comparative Analysis of Siderophore Production
The production of siderophores varies significantly among different bacterial species and is tightly regulated by iron availability. Below is a comparative overview of the primary siderophores produced by E. coli, P. aeruginosa, and B. subtilis.
| Bacterial Species | Primary Siderophore(s) | Chemical Class | Biosynthesis Pathway |
| Escherichia coli | Enterobactin | Catecholate | NRPS |
| Salmochelin | Catecholate (glucosylated enterobactin) | NRPS-dependent | |
| Yersiniabactin (B1219798) | Mixed-type (thiazolidine/carboxylate) | NRPS/PKS hybrid | |
| Pseudomonas aeruginosa | Pyoverdine | Peptidic (fluorescent) | NRPS |
| Pyochelin | Thiazolidine-based | NRPS | |
| Bacillus subtilis | Bacillibactin | Catecholate | NRPS |
Table 1: Overview of Primary Siderophores in Selected Bacteria. NRPS: Non-Ribosomal Peptide Synthetase; PKS: Polyketide Synthase.
The absolute quantity of siderophores produced is highly dependent on the specific strain and culture conditions, particularly the level of iron limitation. The following table presents representative quantitative data for siderophore production under iron-deficient conditions.
| Bacterial Species | Siderophore | Production Level (µM) | Reference |
| Escherichia coli | Enterobactin | ~10-100 | [1][2] |
| Yersiniabactin | ~1-10 | [1][2] | |
| Salmochelin | Variable, often lower than enterobactin | [1][2] | |
| Pseudomonas aeruginosa | Pyoverdine | ~100-400 | [3] |
| Pyochelin | ~5-50 | [3][4] | |
| Bacillus subtilis | Bacillibactin | ~20-300 (as mg/L) | [5][6][7] |
Table 2: Representative Quantitative Production of Siderophores. Note: These values are approximate and can vary significantly based on the specific experimental setup. Direct comparison between studies can be challenging due to differences in methodology.
Experimental Protocols
The analysis of siderophores typically involves their extraction from bacterial culture supernatants followed by quantification using techniques such as the Chrome Azurol S (CAS) assay for total siderophore activity and Liquid Chromatography-Mass Spectrometry (LC-MS) for specific quantification.
This protocol outlines a general method for the extraction of siderophores from bacterial cultures for subsequent analysis.
-
Culture Growth: Inoculate the bacterial strain of interest in an iron-limited minimal medium. Culture overnight with shaking at the appropriate temperature (e.g., 37°C for E. coli and P. aeruginosa, 30°C for B. subtilis).
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Filtration: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
-
Solid-Phase Extraction (SPE):
-
Acidify the cell-free supernatant to a pH of ~2.0 with hydrochloric acid.
-
Condition an SPE cartridge (e.g., C18 or Amberlite XAD resin) with methanol (B129727) followed by acidified water.[8]
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with acidified water to remove salts and other hydrophilic impurities.
-
Elute the siderophores with methanol.
-
-
Drying and Reconstitution: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.
LC-MS is a powerful technique for the separation and quantification of specific siderophores.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the siderophores.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the siderophore.
-
Data Acquisition: Acquire data in full scan mode to identify the [M+H]⁺ or [M-H]⁻ ions of the expected siderophores. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
Quantification: Generate a standard curve using purified siderophore standards of known concentrations to determine the absolute concentration in the samples.
-
Visualization of Regulatory and Biosynthetic Pathways
The biosynthesis of siderophores is a complex process that is tightly regulated, primarily in response to intracellular iron concentrations. The Ferric Uptake Regulator (Fur) protein is a key global regulator in this process.
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of siderophore production in bacteria.
References
- 1. Aerobactin, but Not Yersiniabactin, Salmochelin, or Enterobactin, Enables the Growth/Survival of Hypervirulent (Hypermucoviscous) Klebsiella pneumoniae Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental factors influence the production of enterobactin, salmochelin, aerobactin, and yersiniabactin in Escherichia coli strain Nissle 1917 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyoverdine and pyochelin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Production of Bacillibactin Siderophore from Soil Bacteria, Bacillus subtilis: A Bioinoculant Enhances Plant Growth in Arachis hypogaea L. Through Elevated Uptake of Nutrients | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores: Siderome Analysis of the Pathogenic Bacterium Tenacibaculum maritimum - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel metabolites is paramount. This guide provides a comparative analysis of analytical methodologies for confirming the structure of 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, a key intermediate in various metabolic pathways. We will focus on the comprehensive data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and compare its efficacy with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV/Vis) Spectroscopy.
The definitive confirmation of the chemical structure of this compound relies on a multi-faceted analytical approach. While methods like LC-MS/MS and UV/Vis spectroscopy provide valuable preliminary data and are crucial for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structural determination. This is due to its ability to provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
The Power of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, allows for the precise assignment of each proton and carbon atom in the molecule. This detailed connectivity map is essential to differentiate between potential isomers and to confirm the exact positions of the hydroxyl groups and the stereochemistry of the dihydro-benzoyl moiety.
A hypothetical ¹H and ¹³C NMR data set for the precursor molecule, (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzoate, provides a foundational reference for interpreting the spectrum of its CoA thioester. The expected chemical shifts for the CoA moiety can then be integrated with this data to predict and subsequently confirm the full structure of this compound.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Dihydroxy-dihydrobenzoyl Moiety | ||
| H-2 | ~4.5 | ~70 |
| H-3 | ~4.2 | ~68 |
| H-4 | ~6.0 | ~125 |
| H-5 | ~6.2 | ~128 |
| H-6 | ~7.0 | ~135 |
| C-1 (C=O) | - | ~170 |
| C-2 | - | ~70 |
| C-3 | - | ~68 |
| C-4 | - | ~125 |
| C-5 | - | ~128 |
| C-6 | - | ~135 |
| Coenzyme A Moiety | ||
| Adenine H-2 | ~8.4 | ~152 |
| Adenine H-8 | ~8.1 | ~148 |
| Ribose H-1' | ~6.1 | ~87 |
| ... | ... | ... |
| Pantetheine CH₂-SH | ~3.0 | ~38 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions for the dihydroxy-dihydrobenzoyl moiety are based on published data for (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzoate. The chemical shifts for the Coenzyme A moiety are based on known values.
Experimental Protocol for NMR-Based Structure Confirmation
A comprehensive NMR analysis for the structural confirmation of this compound would involve the following steps:
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and confirming the overall molecular structure, including the attachment of the CoA moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry by identifying protons that are close in space.
-
Comparison with Alternative Analytical Methods
While NMR provides the most detailed structural information, other techniques offer complementary data and are often used in conjunction with NMR.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and 3D structure. | Unambiguous structure determination. | Requires higher sample concentration and purity; longer analysis time. |
| LC-MS/MS | Molecular weight and fragmentation pattern. | High sensitivity and selectivity; ideal for quantification and identification in complex mixtures. | Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish. |
| UV/Vis Spectroscopy | Presence of chromophores (e.g., aromatic rings, thioester bond). | Simple, rapid, and can be used for quantification; formation of aromatic CoA thioesters can be monitored by a red shift in the spectrum. | Provides limited structural information; not specific for a single compound in a mixture. |
A Comparative Functional Analysis of EntA Homologs in Siderophore Biosynthesis Across Diverse Bacterial Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the functional nuances of EntA, a key enzyme in bacterial iron acquisition.
This guide provides a comparative overview of the functional characteristics of EntA homologs, the NAD+-dependent 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, from various bacterial species. EntA plays a critical role in the biosynthesis of catecholate siderophores, which are essential for scavenging iron, a vital nutrient for bacterial survival and pathogenesis. Understanding the functional differences between EntA homologs can provide valuable insights for the development of novel antimicrobial agents that target bacterial iron metabolism.
Introduction to EntA and its Role in Siderophore Biosynthesis
Iron is an essential element for most living organisms, participating in a wide range of metabolic processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron-chelating molecules called siderophores. Enterobactin (B1671361), a archetypal catecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, relies on a biosynthetic pathway where the enzyme EntA catalyzes a crucial step: the oxidation of 2,3-dihydro-2,3-dihydroxybenzoate (DHB) to 2,3-dihydroxybenzoic acid, a key precursor of the siderophore[1][2]. The functional conservation and importance of EntA across different bacterial species make it an attractive target for antimicrobial drug development.
Comparative Analysis of EntA Homologs
While EntA is functionally conserved, its kinetic properties and substrate specificity can vary among different bacterial species, reflecting adaptations to their specific metabolic contexts and environments. This section provides a comparative summary of the available data on EntA homologs from key bacterial species.
Data Presentation
| Bacterial Species | Gene Name | UniProt ID | Quaternary Structure | Optimal pH | Optimal Temperature (°C) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Substrate Specificity | Reference |
| Escherichia coli K-12 | entA | P0AEX2 | Tetramer | ~9.0 | 37 | Data not available | Data not available | Data not available | Specific for 2,3-dihydro-2,3-dihydroxybenzoate | [1][2] |
| Acinetobacter baumannii ATCC 19606 | entA | A0A0D5Y8X5 | Not determined | Not determined | Not determined | Data not available | Data not available | Data not available | Complements E. coli entA mutant, indicating functional similarity | |
| Pseudomonas aeruginosa PAO1 | pchB (functional analog) | Q9I6S7 | Not determined | 7.4 | 25 | 110 (for D-2-hydroxyglutarate) | 71 | 6.5 x 105 | Broader substrate range, including D-2-hydroxyglutarate and D-malate | [3] |
| Vibrio cholerae N16961 | entA (VC1509) | Q9KQR1 | Not determined | 8.0 | 30 | Data not available | Data not available | Data not available | Not determined | [4] |
| Bacillus subtilis 168 | dhbA | P39599 | Not determined | Not determined | Not determined | Data not available | Data not available | Data not available | Not determined | [5] |
Note: Quantitative kinetic data for EntA homologs is limited in the current literature. The table will be updated as more information becomes available. The data for Pseudomonas aeruginosa PchB, a functional analog involved in pyochelin biosynthesis, is included for comparative purposes, highlighting potential differences in substrate specificity.
Signaling Pathways and Experimental Workflows
To visualize the role of EntA in siderophore biosynthesis and the general workflow for its characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for key experiments related to the functional analysis of EntA homologs.
Heterologous Expression and Purification of EntA Homologs
This protocol describes the general steps for producing and purifying recombinant EntA protein from an E. coli expression system.
Materials:
-
Expression vector (e.g., pET series) containing the entA gene of interest.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Size-exclusion chromatography column.
-
Protein storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged EntA protein with elution buffer.
-
Further purify the protein using size-exclusion chromatography with a suitable buffer.
-
Pool the fractions containing pure EntA, concentrate, and store at -80°C in storage buffer.
Enzymatic Assay for 2,3-dihydro-2,3-dihydroxybenzoate Dehydrogenase (EntA) Activity
This spectrophotometric assay measures the activity of EntA by monitoring the production of NADH at 340 nm.
Materials:
-
Purified EntA homolog.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0).
-
2,3-dihydro-2,3-dihydroxybenzoate (DHB) substrate solution.
-
NAD+ solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NAD+ (final concentration, e.g., 1 mM), and purified EntA enzyme.
-
Initiate the reaction by adding the DHB substrate (varied concentrations for kinetic analysis).
-
Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
For kinetic analysis, repeat the assay with varying substrate concentrations and determine Km and Vmax by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration. The catalytic efficiency is then determined as kcat/Km[6][7].
Conclusion
The functional comparison of EntA homologs reveals a conserved and essential role in the biosynthesis of catecholate siderophores across different bacterial species. While direct comparative kinetic data remains scarce, the available information suggests potential variations in substrate specificity and catalytic efficiency, as exemplified by the broader substrate range of the functional analog PchB from Pseudomonas aeruginosa. Further detailed biochemical and kinetic characterization of EntA homologs from a wider range of pathogenic and non-pathogenic bacteria is crucial. Such studies will not only enhance our fundamental understanding of bacterial iron acquisition strategies but also pave the way for the rational design of species-specific inhibitors as novel antimicrobial agents. The provided protocols and workflows serve as a foundational guide for researchers embarking on such investigations.
References
- 1. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Pseudomonas aeruginosa PAO1 metallo flavoprotein d-2-hydroxyglutarate dehydrogenase requires Zn2+ for substrate orientation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Molecular Characterization of the Bacillus subtilis Acetoin Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of the Bacillus subtilis Protein Tyrosine Phosphatase YwqE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. aklectures.com [aklectures.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2,3-dihydroxy-2,3-dihydrobenzoyl-CoA, a crucial intermediate in various metabolic pathways. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the safety profiles of structurally similar molecules, such as 2,3-dihydroxybenzoic acid and benzoyl-CoA, is recommended.
Core Principle: Treat as Hazardous Waste
Until specific hazard data for this compound is available, it should be treated as a hazardous substance.[1] This necessitates adherence to stringent safety protocols during handling and disposal to minimize risks to personnel and the environment.
I. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against potential chemical exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization. Work should be conducted in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Segregation and Labeling
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name, the words "Hazardous Waste," and the date of accumulation.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
Step 2: Spill Management
In the event of a spill, the following procedures should be immediately enacted:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.
Step 3: Final Disposal
-
Approved Waste Disposal Vendor: The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1]
-
Incineration: High-temperature incineration is the preferred method of disposal for this type of organic compound.
-
Do Not:
-
Dispose of down the drain.
-
Mix with non-hazardous waste.
-
Attempt to neutralize without proper expertise and equipment.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
